2-(4-benzoylphenyl)-N-iodoacetamide
Beschreibung
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Eigenschaften
Molekularformel |
C15H12INO2 |
|---|---|
Molekulargewicht |
365.16 g/mol |
IUPAC-Name |
2-(4-benzoylphenyl)-N-iodoacetamide |
InChI |
InChI=1S/C15H12INO2/c16-17-14(18)10-11-6-8-13(9-7-11)15(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18) |
InChI-Schlüssel |
WXMUHTOHZCNGAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(=O)NI |
Herkunft des Produkts |
United States |
A Technical Guide to the Putative Mechanism of Action of 2-(4-benzoylphenyl)-N-iodoacetamide: A Covalent Approach to Protein Inhibition
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of the novel compound, 2-(4-benzoylphenyl)-N-iodoacetamide. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of covalent inhibition and structure-activity relationships to propose a scientifically grounded hypothesis for its biological activity. We posit that 2-(4-benzoylphenyl)-N-iodoacetamide acts as a targeted covalent inhibitor, leveraging its iodoacetamide warhead for irreversible protein modification and its benzoylphenyl scaffold for target recognition and binding affinity. This guide is intended for researchers, scientists, and drug development professionals engaged in the investigation of novel covalent therapeutics.
Introduction: The Rationale for Covalent Inhibitors
The pursuit of highly specific and durable therapeutic effects has led to a resurgence of interest in covalent inhibitors. Unlike their non-covalent counterparts, which rely on reversible binding equilibria, covalent inhibitors form a stable, long-lasting bond with their protein target. This irreversible mechanism can offer several advantages, including prolonged pharmacodynamic effects, high potency, and the ability to target proteins with shallow binding pockets. The compound of interest, 2-(4-benzoylphenyl)-N-iodoacetamide, possesses the key chemical features of a covalent inhibitor, specifically the reactive iodoacetamide group.
Deconstructing the Molecule: A Tale of Two Moieties
The structure of 2-(4-benzoylphenyl)-N-iodoacetamide (CAS 76809-63-7) suggests a bipartite functional architecture: a reactive "warhead" and a "scaffold" for molecular recognition.
-
The Iodoacetamide Warhead: The N-iodoacetamide group is a well-characterized electrophilic moiety that functions as an alkylating agent.[1] It is known to react with nucleophilic residues on proteins, with a strong preference for the thiol group of cysteine.[2][3] This reaction, a nucleophilic substitution, results in the formation of a stable thioether bond, effectively and irreversibly modifying the target protein.[2][4] The reactivity of iodoacetamide is pH-dependent, with optimal alkylation typically occurring at a slightly alkaline pH (pH 8-9) where the cysteine thiol is deprotonated and more nucleophilic.[2]
-
The Benzoylphenyl Scaffold: The benzoylphenyl group is a common structural motif in medicinal chemistry, appearing in a variety of bioactive compounds with diverse therapeutic applications, including anti-inflammatory, immunomodulatory, and antihyperlipidemic agents.[5][6][7][8][9] This scaffold likely contributes to the non-covalent interactions that position the iodoacetamide warhead for reaction with the target cysteine. These interactions can include hydrophobic interactions, pi-stacking, and hydrogen bonding, which collectively determine the binding affinity and selectivity of the compound.
Proposed Mechanism of Action: A Two-Step Model
Based on the individual contributions of its constituent moieties, we propose a two-step mechanism of action for 2-(4-benzoylphenyl)-N-iodoacetamide:
-
Reversible Binding: The compound initially forms a non-covalent complex with its target protein. The benzoylphenyl scaffold guides this interaction, fitting into a specific binding pocket on the protein surface. The affinity of this initial binding is a critical determinant of the compound's overall potency and selectivity.
-
Irreversible Covalent Modification: Following initial binding, the iodoacetamide "warhead" is positioned in close proximity to a reactive cysteine residue within the binding site. The nucleophilic attack of the cysteine thiol on the electrophilic carbon of the iodoacetamide leads to the displacement of the iodide leaving group and the formation of an irreversible thioether linkage. This covalent modification permanently alters the structure and function of the target protein.
Figure 1: A two-step model for the mechanism of action of 2-(4-benzoylphenyl)-N-iodoacetamide.
Experimental Workflows for Mechanism of Action Validation
To validate the proposed mechanism of action, a systematic experimental approach is required. The following protocols outline key experiments for target identification, validation, and characterization of the covalent interaction.
Target Identification using Chemical Proteomics
Objective: To identify the protein targets of 2-(4-benzoylphenyl)-N-iodoacetamide in a cellular context.
Methodology: Activity-Based Protein Profiling (ABPP)
-
Probe Synthesis: Synthesize an alkyne- or biotin-tagged derivative of 2-(4-benzoylphenyl)-N-iodoacetamide. This "probe" retains the reactive iodoacetamide and the benzoylphenyl scaffold but includes a handle for downstream enrichment.
-
Cellular Labeling: Treat cultured cells or cell lysates with the probe. The probe will covalently label its protein targets.
-
Click Chemistry/Affinity Purification: For an alkyne-tagged probe, perform a click reaction with an azide-biotin reporter tag. For a biotin-tagged probe, proceed directly to affinity purification. Use streptavidin-coated beads to enrich the biotin-labeled proteins.
-
On-Bead Digestion and Mass Spectrometry: Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein targets.
Figure 2: Workflow for Activity-Based Protein Profiling (ABPP).
Target Validation
Objective: To confirm that the identified proteins are bona fide targets and that their modification by the compound leads to a functional consequence.
Methodology: Western Blot and Functional Assays
-
Competitive ABPP: Pre-incubate cell lysates with increasing concentrations of the untagged 2-(4-benzoylphenyl)-N-iodoacetamide before adding the tagged probe. A decrease in the signal for a particular protein indicates competitive binding.
-
Western Blot Analysis: Use specific antibodies to confirm the identity of the target proteins identified by mass spectrometry.
-
Functional Assays: If the identified target is an enzyme, perform an enzyme activity assay in the presence and absence of the compound. For other proteins, appropriate functional assays (e.g., protein-protein interaction assays, cellular thermal shift assays) should be employed.
Characterization of the Covalent Adduct
Objective: To confirm the formation of a covalent bond and identify the specific cysteine residue(s) modified by the compound.
Methodology: Intact Protein Mass Spectrometry and Peptide Mapping
-
Intact Protein Mass Spectrometry: Incubate the purified target protein with the compound and analyze the mixture by mass spectrometry. A mass shift corresponding to the addition of the compound will confirm covalent modification.
-
Peptide Mapping: Covalently modify the target protein, digest it into peptides, and analyze the peptide mixture by LC-MS/MS. The modified peptide will show a characteristic mass shift, and the MS/MS fragmentation pattern will pinpoint the exact cysteine residue that was modified.
Quantitative Data Summary
| Parameter | Description | Experimental Method | Expected Outcome |
| IC50 / Ki | Concentration of inhibitor required for 50% inhibition / Inhibition constant. | Functional assays (e.g., enzyme kinetics) | Provides a measure of the compound's potency. |
| kinact/KI | Second-order rate constant for covalent modification. | Time-dependent inhibition assays | Quantifies the efficiency of covalent bond formation. |
| Mass Adduct | The mass of the compound covalently attached to the protein. | Intact Protein Mass Spectrometry | Confirms covalent modification and stoichiometry. |
Conclusion
While direct experimental evidence for the mechanism of action of 2-(4-benzoylphenyl)-N-iodoacetamide is currently lacking, a strong hypothesis can be formulated based on its chemical structure. The presence of a reactive iodoacetamide group and a proven medicinal chemistry scaffold in the benzoylphenyl moiety strongly suggests that this compound functions as a targeted covalent inhibitor. The experimental workflows outlined in this guide provide a clear path for the scientific community to validate this proposed mechanism, identify its protein targets, and ultimately elucidate its biological function. This systematic approach will be crucial in determining the therapeutic potential of this and other novel covalent inhibitors.
References
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Iodoacetamide - Wikipedia. [Link]
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Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed. [Link]
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Iodoacetamide - NBS Biologicals. [Link]
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LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides | Request PDF - ResearchGate. [Link]
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(Benzoylphenyl)piperidines: a new class of immunomodulators - PubMed. [Link]
-
Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - ResearchGate. [Link]
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OneQuant™ Iodoacetamide - G-Biosciences. [Link]
-
Journal of Chemical and Pharmaceutical Research, 2016, 8(4):299-305 Research Article Evaluation of Novel Compound Benzoylphe - ResearchGate. [Link]
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N-(4-BENZOYLPHENYL)-2-IODOACETAMIDE | CAS 76809-63-7 - Matrix Fine Chemicals. [Link]
-
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide is a novel inhibitor of resorptive bone loss in mice - PMC. [Link]
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(a) Reaction of iodoacetamide alkyne probes 55 with nucleophilic... | Download Scientific Diagram - ResearchGate. [Link]
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Synthesis and hypolipidemic properties of novel N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives - Longdom Publishing. [Link]
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Iodoacetamide - Interchim. [Link]
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Benzophenone-4-iodoacetamide (BPIA): A Technical Guide to Photoaffinity Labeling and Macromolecular Mapping
Executive Summary
Benzophenone-4-iodoacetamide (BPIA) is a premier heterobifunctional crosslinking reagent engineered for high-resolution photoaffinity labeling and the spatial mapping of transient protein-protein interactions. By bridging a highly specific sulfhydryl-reactive iodoacetamide group with a broad-spectrum, photoreactive benzophenone moiety, BPIA provides structural biologists and drug development professionals with a robust tool to capture dynamic macromolecular complexes in their native states[1].
This whitepaper details the structural chemistry, mechanistic causality, and field-proven protocols for utilizing BPIA in advanced biochemical assays.
Structural Chemistry & Mechanistic Causality
The architectural design of BPIA solves two critical limitations found in traditional crosslinking reagents: anchor instability and low photo-efficiency.
Anchor Stability: Iodoacetamide vs. Maleimide
While maleimides are widely used for thiol-labeling, they are susceptible to retro-Michael additions and ring-opening hydrolysis in aqueous environments, which can lead to the loss of the crosslinker payload over time. BPIA utilizes an iodoacetamide group, which undergoes an irreversible
Photoreactive Efficiency: Benzophenone vs. Aryl Azides
Aryl azides and diazirines photolyze into highly reactive nitrenes and carbenes. If these intermediates do not immediately find a target, they rapidly react with the solvent (water) and become permanently inert. In contrast, the benzophenone moiety in BPIA is excited by 350–365 nm UV light to a triplet-state diradical. It abstracts a hydrogen atom from a nearby target (C-H or N-H bond) to form a covalent C-C bond. Crucially, if no abstractable hydrogen is within its interaction radius, the benzophenone relaxes back to the ground state without degrading[1]. This unique "recycling" capability allows for prolonged irradiation, drastically increasing crosslinking yields without generating dead-end byproducts.
Quantitative Data Summary: BPIA Properties
| Property | Specification |
| Chemical Name | Benzophenone-4-iodoacetamide (BPIA) |
| Molecular Formula | C15H12INO2 |
| Molecular Weight | 365.17 g/mol [2] |
| Spacer Arm Length | ~10 Å[3] |
| Reactive Group 1 | Iodoacetamide (Thiol-reactive, optimal pH 7.5–8.5) |
| Reactive Group 2 | Benzophenone (Photoreactive, 350–365 nm)[1] |
| Target Linkage | Thioether (Primary) / Covalent C-C (Secondary) |
Mechanistic Pathway of Photoaffinity Labeling
The dual-phase reaction of BPIA allows researchers to first anchor the crosslinker to a specific site on Protein A in the dark, and subsequently trigger the crosslinking to Protein B upon complex formation.
Caption: BPIA heterobifunctional crosslinking workflow and photoactivation mechanism.
Self-Validating Experimental Protocol
To ensure data trustworthiness and reproducibility, the following protocol integrates causal explanations for each step and establishes a self-validating control system.
Step 1: Preparation and Reduction
-
Action: Reduce the target protein (Protein A) using 5 mM TCEP for 30 minutes.
-
Causality: TCEP is a phosphine-based reducing agent that lacks thiols. Using DTT or
-mercaptoethanol would introduce competing thiols into the buffer, which would prematurely consume the iodoacetamide group of BPIA[3].
Step 2: Dark Phase Conjugation
-
Action: Incubate Protein A with a 10-fold molar excess of BPIA in the dark for 2 hours at room temperature (pH 7.5–8.0).
-
Causality: The iodoacetamide moiety undergoes nucleophilic substitution with the deprotonated target thiolate. The reaction must be strictly shielded from light to prevent premature photolysis of the benzophenone moiety.
Step 3: Quenching and Cleanup
-
Action: Add 10 mM DTT to quench unreacted BPIA, followed by desalting (e.g., Zeba spin column)[4].
-
Causality: Quenching neutralizes residual iodoacetamide, preventing non-specific labeling or off-target toxicity when the secondary interacting protein is introduced.
Step 4: Complex Formation
-
Action: Introduce the interacting protein partner (Protein B) and allow the complex to reach thermodynamic equilibrium on ice.
Step 5: UV Photoactivation
-
Action: Irradiate the complex with 365 nm UV light (e.g., 100 W lamp at a distance of 3 cm) for 5 to 10 minutes[3].
-
Causality: 365 nm light excites the benzophenone ketone to a triplet diradical state. It abstracts a hydrogen atom from the nearest interacting protein backbone/sidechain (within the ~10 Å spacer arm radius), followed by radical recombination to form a stable C-C bond[1].
Step 6: Self-Validation (Critical Controls)
-
Action: Analyze the reaction via SDS-PAGE and Western Blot. You must run three parallel controls:
-
No UV irradiation: Proves the crosslink is strictly light-dependent.
-
No Protein B: Rules out BPIA-induced homodimerization of Protein A.
-
No BPIA: Rules out artifactual disulfide bond formation during the assay[4].
-
-
Causality: A true positive interaction will only yield a high-molecular-weight band in the fully complete, UV-irradiated sample.
Field-Proven Applications
BPIA has been instrumental in resolving complex structural biology questions where traditional crystallography or cryo-EM falls short due to transient dynamics.
-
Mapping Chaperonin Dynamics (TRiC/CCT): In the study of eukaryotic chaperonins, BPIA was utilized to identify the elusive substrate-binding sites of TRiC/CCT. By labeling VHL Box1/Box2 peptides with BPIA and crosslinking them to TRiC subunits, researchers successfully mapped the spatial confinement mechanism of the chaperonin cavity[4].
-
Hsp70-Hsp110 Nucleotide Exchange: To elucidate the structural dynamics of Hsp110 (Sse1) and Hsp70 (Ssa1), researchers generated 29 single-cysteine mutants of Sse1 and labeled them with BPIA. UV irradiation revealed strictly ATP-dependent crosslinks, proving that the front outer rim of the nucleotide-binding domain is the bona fide interaction site[3].
-
Myosin S1 Conformational Changes: BPIA selectively incorporated into the SH-1 thiol of myosin subfragment 1 (S1) allowed researchers to map the distance between the 25-kDa and 50-kDa domains. The ~10 Å spacer of BPIA proved that these regions fold into close proximity within the head structure, despite being separated by over 400 amino acids in the primary sequence[5].
References
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[1] Bioconjugate Techniques, 2nd Edition - epdf.pub. Available at:
-
[3] Insights into the structural dynamics of the Hsp110–Hsp70 interaction reveal the mechanism for nucleotide exchange activity - PNAS. Available at:
-
[4] Identification of the TRiC/CCT Substrate Binding Sites Uncovers the Function of Subunit Diversity in Eukaryotic Chaperonins - PMC / NIH. Available at:
-
[2] Benzophenone-4-iodoacetamide - Synchem. Available at:
-
[5] Identification of two segments, separated by approximately 45 kilodaltons, of the myosin subfragment 1 heavy chain that can be cross-linked to the SH-1 thiol - PubMed / NIH. Available at:
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- 2. synchem.de [synchem.de]
- 3. pnas.org [pnas.org]
- 4. Identification of the TRiC/CCT Substrate Binding Sites Uncovers the Function of Subunit Diversity in Eukaryotic Chaperonins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of two segments, separated by approximately 45 kilodaltons, of the myosin subfragment 1 heavy chain that can be cross-linked to the SH-1 thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Thiol-Reactive Probes: A Technical Guide to BPIA and Iodoacetamide for Cysteine Modification
In the intricate landscape of protein chemistry and drug development, the precise modification of amino acid residues is paramount. Among the proteinogenic amino acids, cysteine, with its nucleophilic thiol group, stands out as a prime target for site-specific labeling, conjugation, and functional analysis. This guide provides an in-depth technical exploration of two widely utilized thiol-reactive reagents: 3-biotinamido-4-maleimidobenzoyl-N-(5-amino-1-carboxypentyl)hydrazide (BPIA) and standard iodoacetamide. We will dissect their core chemical principles, compare their reactivity and specificity, and provide field-proven protocols to empower researchers in making informed decisions for their experimental designs.
The Central Role of Cysteine and Thiol-Reactive Chemistry
The sulfhydryl group (-SH) of cysteine is a highly reactive nucleophile within the physiological pH range, making it an ideal target for covalent modification.[1] Alkylation of this group is a fundamental technique in proteomics to prevent the formation of disulfide bonds, which can interfere with protein sequencing and analysis.[2][3] Beyond this, the selective labeling of cysteine residues with probes like biotin or fluorophores enables a vast array of applications, including protein purification, localization, and the study of protein-protein interactions.[4] The choice of the alkylating agent is a critical decision that profoundly impacts the specificity, stability, and ultimate success of these applications.
Unveiling the Reagents: BPIA and Iodoacetamide
At first glance, both BPIA and iodoacetamide serve the same primary purpose: to alkylate cysteine residues. However, their distinct chemical structures dictate fundamentally different reaction mechanisms, leading to significant variations in their application and performance.
2.1. BPIA: The Biotinylated Maleimide for Targeted Applications
BPIA belongs to the maleimide class of reagents. Its structure is characterized by a maleimide group, a biotin moiety, and a spacer arm.
-
The Maleimide "Warhead": The key to BPIA's reactivity lies in the α,β-unsaturated carbonyl system of the maleimide ring. This electron-deficient double bond is highly susceptible to nucleophilic attack.[5]
-
The Biotin "Handle": The biotin group is a powerful tool for affinity-based applications. Its exceptionally strong and specific interaction with avidin and streptavidin allows for the efficient capture, purification, and detection of biotinylated molecules.[4]
-
The Spacer Arm: The linker connecting the maleimide and biotin groups helps to minimize steric hindrance, ensuring that both moieties can function optimally.
2.2. Iodoacetamide: The Classic Haloacetyl Alkylating Agent
Iodoacetamide is a simple yet effective haloacetyl reagent. Its reactivity stems from the electrophilic carbon atom attached to the iodine, a good leaving group.
The Chemistry of Covalent Modification: A Mechanistic Divide
The fundamental difference between BPIA and iodoacetamide lies in their reaction mechanisms with the thiol group of a cysteine residue.
3.1. BPIA and the Michael Addition
BPIA reacts with thiols via a Michael addition reaction. The deprotonated thiol (thiolate anion, R-S⁻) acts as a nucleophile, attacking one of the carbon atoms of the maleimide double bond. This results in the formation of a stable thioether bond.[5] This reaction is highly efficient and proceeds rapidly under mild, near-neutral pH conditions.[5]
Caption: BPIA reacts with cysteine thiols via a Michael addition.
3.2. Iodoacetamide and the SN2 Reaction
Iodoacetamide, on the other hand, reacts with thiols through a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether linkage.[5] This reaction is generally irreversible and is also favored at neutral to slightly alkaline pH to ensure the deprotonation of the thiol group.[6]
Caption: Iodoacetamide alkylates cysteine thiols via an SN2 reaction.
Head-to-Head Comparison: Choosing the Right Tool for the Job
The choice between BPIA and iodoacetamide is dictated by the specific experimental goals, with each reagent offering a unique set of advantages and disadvantages.
| Feature | BPIA (Maleimide) | Standard Iodoacetamide |
| Reaction Mechanism | Michael Addition[5] | SN2 Reaction[5] |
| Primary Target | Cysteine (thiol group)[4] | Cysteine (thiol group)[2] |
| Optimal pH Range | 6.5 - 7.5[4] | 7.5 - 8.5[6] |
| Reaction Rate | Generally faster than iodoacetamide | Slower than maleimides[7] |
| Specificity | Highly selective for thiols at pH 6.5-7.5.[8] Can react with amines at pH > 8.5. | Good selectivity for thiols, but can react with other nucleophiles (e.g., histidine, methionine) at higher pH and concentrations.[6][9] |
| Bond Stability | The resulting thiosuccinimide ring can undergo a retro-Michael reaction, leading to potential reversibility, especially in the presence of other thiols. | Forms a very stable and essentially irreversible thioether bond.[2] |
| Key Advantage | Biotin moiety allows for highly specific affinity purification and detection.[4] | Simple, cost-effective, and forms a highly stable covalent bond.[2] |
| Potential Drawbacks | Potential for reversibility of the linkage.[10] The BPIA molecule is larger and more complex. | Lacks a functional handle for downstream applications like affinity purification. Can exhibit off-target reactivity.[9] |
| Cleavability | The linker in standard BPIA is generally not cleavable. Cleavable versions with disulfide or other labile linkers are available.[11][12] | Not applicable. |
In the Lab: Field-Proven Protocols
The following protocols provide a robust starting point for the successful use of BPIA and iodoacetamide. Optimization may be required for specific proteins and applications.
Protocol for Protein Biotinylation with BPIA
This protocol is designed for the efficient biotinylation of proteins with available cysteine residues.
Materials:
-
Protein of interest (1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.2-7.4). Avoid buffers containing thiols (e.g., DTT, 2-mercaptoethanol).
-
BPIA stock solution (10 mM in anhydrous DMSO or DMF, prepared fresh).
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP).
-
Desalting column or dialysis cassette for purification.
Workflow:
Caption: Experimental workflow for protein biotinylation with BPIA.
Step-by-Step Methodology:
-
Protein Preparation: Dissolve the protein of interest in a degassed, thiol-free buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[13]
-
Reduction (Optional): If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 50-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Prepare BPIA Stock Solution: Immediately before use, dissolve BPIA in anhydrous DMSO or DMF to a concentration of 10 mM.[13]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the BPIA stock solution to the protein solution. The optimal ratio should be determined empirically. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[14]
-
Purification: Remove excess, unreacted BPIA using a desalting column or by dialysis against a suitable buffer.
Protocol for Cysteine Alkylation with Iodoacetamide
This protocol is a standard procedure for the alkylation of cysteine residues, typically in preparation for mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Reducing agent: Dithiothreitol (DTT) or TCEP.
-
Iodoacetamide solution (e.g., 55 mM in the same buffer, prepared fresh and protected from light).
-
Quenching reagent (optional): DTT or 2-mercaptoethanol.
Workflow:
Caption: Experimental workflow for cysteine alkylation with iodoacetamide.
Step-by-Step Methodology:
-
Protein Solubilization: Ensure the protein sample is solubilized in a buffer compatible with the subsequent reduction and alkylation steps.
-
Reduction: Add a reducing agent such as DTT to a final concentration of 5-10 mM. Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.[15]
-
Alkylation: Cool the sample to room temperature. Add freshly prepared iodoacetamide solution to a final concentration of approximately 15-20 mM. Incubate for 20-30 minutes at room temperature in the dark.[15]
-
Quenching (Optional): The reaction can be quenched by adding DTT to consume any excess iodoacetamide.
-
Downstream Processing: The alkylated protein sample is now ready for downstream applications such as enzymatic digestion for mass spectrometry.
Troubleshooting and Considerations
For BPIA (Maleimide) Chemistry:
-
Low Labeling Efficiency:
-
Ensure complete reduction of disulfide bonds if necessary.
-
Confirm the freshness of the BPIA solution, as maleimides can hydrolyze in aqueous solutions.[10]
-
Optimize the molar excess of BPIA.
-
Ensure the pH of the reaction buffer is within the optimal range of 6.5-7.5.
-
-
Loss of Labeled Protein During Affinity Purification:
-
This could be due to the retro-Michael reaction leading to the cleavage of the biotin tag. Consider strategies to stabilize the linkage, such as raising the pH after conjugation to promote hydrolysis of the thiosuccinimide ring.
-
For Iodoacetamide Chemistry:
-
Incomplete Alkylation:
-
Ensure a sufficient molar excess of iodoacetamide is used.
-
Confirm the activity of the iodoacetamide solution, as it is light-sensitive.[15]
-
Ensure the pH is optimal for the reaction (typically 7.5-8.5).
-
-
Off-Target Modifications:
-
Minimize off-target reactions by using the lowest effective concentration of iodoacetamide and controlling the pH.[9]
-
Avoid prolonged incubation times.
-
Conclusion: A Strategic Choice for Advancing Research
Both BPIA and standard iodoacetamide are powerful tools for the modification of cysteine residues. The choice between them is not one of inherent superiority, but rather a strategic decision based on the intended application. Iodoacetamide remains a workhorse for routine and complete alkylation of cysteines, particularly in proteomics workflows, due to its cost-effectiveness and the formation of a highly stable bond.
BPIA, on the other hand, offers a gateway to a host of sophisticated downstream applications. The integrated biotin handle provides an unparalleled advantage for affinity-based purification, enrichment, and detection of target proteins. This makes BPIA and other maleimide-based biotinylation reagents indispensable for interactome studies, activity-based protein profiling, and the development of targeted therapeutics. By understanding the fundamental chemistry and practical considerations outlined in this guide, researchers can confidently select and implement the optimal reagent to advance their scientific endeavors.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Step away from the iodoacetamide [matrixscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Cleavable trifunctional biotin reagents for protein labelling, capture and release - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Cleavable Biotin, Biontinylation | BroadPharm [broadpharm.com]
- 13. apexbt.com [apexbt.com]
- 14. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Cysteine-reactive photoaffinity probes for target identification
A Technical Guide to Cysteine-Reactive Photoaffinity Probes
Executive Summary
This guide details the design, application, and analysis of Cysteine-Reactive Photoaffinity Probes (Cr-PAPs) . Unlike standard Activity-Based Protein Profiling (ABPP) which relies solely on electrophilic trapping, Cr-PAPs function as bifunctional molecular tools . They combine a cysteine-targeting "anchor" (often a reversible electrophile) with a "mapping" unit (photocrosslinker).[1] This dual mechanism allows researchers to capture transient drug-target interactions, map the precise topography of binding pockets surrounding a reactive cysteine, and validate reversible covalent inhibitors (RCIs) in live biological systems.
Part 1: Chemical Architecture & Design Principles
The efficacy of a Cr-PAP rests on the "Anchor-and-Crosslink" strategy. The probe must first equilibrate with the target via the cysteine anchor, then permanently capture the complex via UV activation.
1.1 The Tripartite Structure
A functional Cr-PAP consists of three pharmacophoric elements:
-
The Cysteine Anchor (Warhead):
-
Function: Directs the probe to the specific cysteine residue (e.g., Cys481 in BTK) and establishes residence time.
-
Selection:Acrylamides (irreversible, high specificity) or Cyanoacrylamides/Fluorovinylsulfones (reversible, tunable residence time).
-
Critical Insight: For target ID of reversible covalent drugs, the warhead must match the reversibility profile of the lead compound. Using an irreversible anchor for a reversible drug mimics the wrong thermodynamic state.
-
-
The Photocrosslinker (The Map):
-
Function: Upon UV irradiation, generates a highly reactive species (carbene or nitrene) that covalently bonds to any nearby residue (within ~3-4 Å). This maps the "roof" and "walls" of the binding pocket.
-
Selection:Aliphatic Diazirine is the gold standard. It is small (minimizing steric clash), activates at ~365 nm (less damaging to cells than 254 nm), and yields a carbene with a short half-life (reducing non-specific labeling).
-
-
The Reporter Handle:
1.2 Structural Visualization
The following diagram illustrates the modular logic of Cr-PAP design.
Caption: Modular architecture of a Cr-PAP. The electrophile anchors the probe to Cysteine, positioning the Diazirine to crosslink nearby residues upon UV activation.
Part 2: Comparative Warhead Selection
Choosing the correct electrophile is the single most critical decision in Cr-PAP design.
| Warhead Class | Mechanism | Reversibility | Best Application | Limitations |
| Chloroacetamide | SN2 Alkylation | Irreversible | Broad "Scout" Profiling | High non-specific reactivity; toxicity in live cells. |
| Acrylamide | Michael Addition | Irreversible | Kinase/Enzyme Inhibitors | Requires specific orientation; slow reaction without catalysis. |
| Michael Addition | Reversible | Validating Reversible Drugs | Complex kinetics; requires careful wash steps to avoid probe loss. | |
| Fluorosulfate | SuFEx (Click) | Irreversible | Tyrosine/Lysine/Cys | Very stable; modifies non-catalytic residues (Tyrosine bias). |
Part 3: The "Anchor-and-Crosslink" Workflow
This protocol describes a Live-Cell Target Engagement experiment using a Diazirine-functionalized Acrylamide probe.
3.1 Experimental Logic
-
Equilibrium: The probe enters the cell and binds the target cysteine.
-
Freezing: UV light activates the diazirine, covalently crosslinking the probe to the protein backbone regardless of whether the cysteine bond is reversible.
-
Differentiation: By comparing "+UV" and "-UV" samples, one can distinguish covalent cysteine adducts (present in both) from non-covalent pocket binders captured only by light (present only in +UV).
3.2 Step-by-Step Protocol
Reagents Required:
-
Cr-PAP (10 mM DMSO stock)
-
Competitor Compound (Parent drug, 10 mM stock)
-
Lysis Buffer: PBS, 1% NP-40, 0.5% Sodium Deoxycholate, Protease Inhibitors.
-
Click Reagents: Biotin-Azide (10 mM), TCEP (50 mM), TBTA (1.7 mM), CuSO4 (50 mM).
Phase A: Live Cell Labeling
-
Seed Cells: Plate HEK293T (or relevant line) to 80-90% confluency in 10 cm dishes.
-
Competition (Optional but Recommended): Treat "Control" dish with DMSO and "Competition" dish with 10-20 µM parent drug for 1 hour at 37°C.
-
Probe Treatment: Add Cr-PAP (final conc. 1-10 µM) to all dishes. Incubate 1 hour at 37°C.
-
Note: Concentration should be near the IC50 of the parent compound.
-
-
Wash: Aspirate media and wash 2x with ice-cold PBS to remove unbound probe.
-
Critical: If using a reversible probe, wash gently and quickly to prevent dissociation before crosslinking.
-
Phase B: Photo-Activation
-
Irradiation: Place dishes on ice. Irradiate with UV light (365 nm) for 10 minutes.
-
Equipment: Stratalinker or handheld UV lamp (approx. 4-6 mW/cm²).
-
Control: Keep a "No-UV" control plate wrapped in foil if testing for background electrophile reactivity.
-
-
Harvest: Scrape cells in PBS, pellet (500 x g, 5 min), and flash freeze or lyse immediately.
Phase C: Click Chemistry & Enrichment
-
Lysis: Resuspend pellet in Lysis Buffer. Sonicate (10s pulse x 3). Clarify by centrifugation (15,000 x g, 10 min).
-
Normalization: Adjust protein concentration to 2 mg/mL (BCA assay).
-
Click Reaction: To 500 µL lysate, add reagents in order:
-
Biotin-Azide (100 µM final)
-
TBTA (100 µM final)
-
CuSO4 (1 mM final)
-
TCEP (1 mM final)
-
-
Incubation: Rotate 1 hour at RT.
-
Precipitation: Add cold Methanol:Chloroform:Water (4:1:3 ratio) to precipitate proteins and remove excess reagents. Wash pellet 2x with Methanol.
-
Enrichment: Resuspend pellet in 1% SDS/PBS. Add Streptavidin-Agarose beads.[7] Rotate 2 hours at RT.
Phase D: On-Bead Digestion & MS
-
Wash Beads: 1% SDS (x2), Urea (x2), PBS (x3), Ammonium Bicarbonate (x3).
-
Reduction/Alkylation: DTT (10 mM, 30 min) followed by Iodoacetamide (50 mM, 30 min, dark).
-
Digestion: Add Trypsin (1 µg) directly to beads. Incubate overnight at 37°C.
-
Extraction: Collect supernatant. Desalt using C18 StageTips. Analyze via LC-MS/MS.
Part 4: Workflow Visualization
Caption: Step-by-step workflow from live-cell probe incubation to mass spectrometry analysis.
Part 5: Data Analysis & Interpretation
Successful target identification relies on distinguishing specific signal from background noise (sticky proteins like tubulin, heat shock proteins).
5.1 Quantitative Metrics
Use SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or TMT (Tandem Mass Tag) for quantitation.
-
Enrichment Ratio:
-
Threshold: > 5-fold enrichment typically indicates a hit.
-
-
Competition Ratio:
-
Threshold: > 50% reduction in signal indicates the probe binds the same site as the drug.
-
5.2 The "Cys-Map" Analysis
If the goal is to map the binding pocket:
-
Search MS data for the specific mass shift of the probe on any residue, not just Cysteine.
-
Because the probe is anchored to Cysteine, the photo-crosslink will occur on residues spatially proximal to that Cysteine.
-
Result: A list of "neighboring" residues (e.g., Leu, Val, Phe) that define the hydrophobic pocket adjacent to the reactive Cysteine.
References
-
Design of Cysteine-Reactive Probes
- Title: A perspective on cysteine-reactive activity-based probes.
- Source: Organic & Biomolecular Chemistry (2018).
-
URL:[Link]
-
Reversible Covalent Probe Strategy
-
Photoaffinity Labeling Protocols
- Title: Protocol for clickable photoaffinity labeling and quantit
- Source: STAR Protocols (2021).
-
URL:[Link]
-
Diazirine Probe Chemistry
-
Fragment-Based Screening
-
Title: Cysteine-Reactive Probes and Uses Thereof (Patent/Methodology).[1]
- Source: Google P
- URL
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. The proteome-wide potential for reversible covalency at cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Stability of Benzophenone Photoprobes in Aqueous Buffers
This guide serves as an authoritative technical resource on the stability, handling, and experimental optimization of benzophenone (BP) photoprobes in aqueous environments. It deviates from standard templates to prioritize the mechanistic logic that dictates experimental success.[1]
Technical Guide & Optimization Protocols
Executive Summary
Benzophenone (BP) photophores are distinguished from aryl azides and diazirines by their unique chemical reversibility .[1] Unlike carbenes or nitrenes, which irreversibly react with water upon generation, the excited triplet state of benzophenone is chemically inert to water. In the absence of abstractable hydrogen atoms (C-H bonds), the excited BP relaxes back to its ground state, ready to be re-excited.
However, "stability" in aqueous buffers is a dual-variable problem:
-
Dark Stability: High. BP is chemically robust against hydrolysis and oxidation during storage.[1]
-
Photochemical Inertness (Buffer Compatibility): Variable. While stable in water, BP is highly reactive toward buffers containing C-H bonds (e.g., Tris, HEPES), leading to "scavenging" and reduced labeling efficiency.
Part 1: The Mechanistic Basis of Aqueous Stability
To control BP stability, one must understand the Bond Dissociation Energy (BDE) mismatch.
Upon irradiation at 350–360 nm , benzophenone undergoes an
The
-
The Water Barrier: The O-H bond in water has a BDE of ~119 kcal/mol .
-
The Target: A typical C-H bond (e.g., in a protein backbone or side chain) has a BDE of 90–98 kcal/mol .
-
The Reaction: The BP triplet state (~69 kcal/mol excitation energy) cannot thermodynamically abstract hydrogen from water.[1]
Therefore, in pure aqueous environments, the triplet state simply relaxes (phosphoresces) back to the ground state. This reversible excitation cycle is the core of BP's aqueous stability.[1]
Diagram 1: The Reversible Excitation Cycle
This diagram illustrates why BP is stable in water (Relaxation) but reactive toward targets or interfering buffers (Abstraction).
Caption: The "Safety Valve" Mechanism. In the absence of abstractable C-H bonds (Target), the Benzophenone Triplet state relaxes harmlessly by water, preserving the probe.
Part 2: Buffer Compatibility Matrix
While stable in water, BP is not stable in all aqueous buffers during irradiation.[1] Buffers containing organic backbones act as "decoy" targets, scavenging the triplet state and reducing labeling yields.
Critical Rule: Avoid buffers with alpha-hydrogens adjacent to heteroatoms (N, O) during the photolysis step.[1]
Table 1: Aqueous Buffer Compatibility for BP Photolysis
| Buffer System | Compatibility | Mechanism of Interference | Recommendation |
| Phosphate (PBS) | Excellent | Inorganic; no C-H bonds to abstract.[1] | Primary Choice for photolysis.[1][2] |
| Carbonate/Bicarbonate | Excellent | Inorganic; no C-H bonds.[1] | Good for high pH applications.[1] |
| Tris (Tris-HCl) | Poor | Contains 6 alpha-hydrogens adjacent to -OH and -NH2.[1] High scavenging potential.[1] | Remove via dialysis/desalting before irradiation.[1] |
| HEPES / MOPS | Poor | Piperazine rings and alkyl chains provide abundant abstractable hydrogens.[1] | Remove before irradiation.[1] |
| Ammonium Acetate | Moderate | Methyl hydrogens are abstractable but less reactive than Tris/HEPES.[1] | Acceptable for LC-MS compatibility if PBS is impossible.[1] |
| Detergents (Tween/Triton) | Critical Failure | Polyethylene glycol chains are highly reactive H-donors.[1] | Use minimal CMC or switch to rigid detergents (e.g., Chaps) if necessary.[1] |
Part 3: Experimental Assessment of Stability
As a Senior Scientist, you should not assume stability; you must validate it.[1] Use the following protocols to assess if your specific buffer or storage condition has compromised the probe.
Protocol A: The "Dark Stability" Check (UV-Vis)
Purpose: To verify that the probe has not degraded via hydrolysis or oxidation during storage.
-
Baseline Scan: Prepare a 50 µM solution of the BP-probe in Methanol (standard) and your Target Buffer (e.g., PBS).[1]
-
Spectral Analysis: Scan absorbance from 200 nm to 400 nm.
-
Success Criteria: Distinct
absorption band at ~330–350 nm (extinction coefficient ) and a strong band at ~250–260 nm .[1] -
Failure Mode: Loss of the 350 nm shoulder or significant yellowing (broad tailing >400 nm) indicates degradation.
-
Protocol B: The "Solvent Adduct" Test (LC-MS)
Purpose: To detect if your buffer is scavenging the probe during irradiation.
-
Preparation: Dissolve BP-probe (100 µM) in the buffer to be tested (e.g., 50 mM Tris, pH 7.4).
-
Irradiation: Expose to 365 nm light (handheld UV lamp, ~5-10 mW/cm²) for 10 minutes on ice.
-
Analysis: Analyze via LC-MS.
-
Control: Non-irradiated sample.[1]
-
Result Interpretation:
-
Part 4: Optimized Workflow for Photolabeling
To maximize signal-to-noise, the photolysis step must be isolated from incompatible buffers.[1]
Diagram 2: The "Buffer-Exchange" Workflow
This workflow ensures the BP probe is only active when in the presence of the target, not the storage buffer.
Caption: Optimized workflow emphasizing the removal of interfering buffers (Tris/HEPES) and oxygen prior to UV activation.
Part 5: Storage and Handling Recommendations
-
Solvent Choice: Store stock solutions in DMSO or Methanol .[1] Avoid storing in water for prolonged periods (weeks) to prevent slow hydrolysis of auxiliary linkers (e.g., esters), even though the BP moiety itself is stable.
-
Temperature: Store at -20°C .
-
Light Protection: Amber vials are mandatory. While BP is less sensitive to ambient light than aryl azides, prolonged exposure to fluorescent lab lights (which contain trace UV) can cause slow "pre-activation" and background accumulation.[1]
-
Oxygen Sensitivity: In the excited state, Oxygen is a potent quencher (
).[1] While this regenerates the probe (good for stability), it competes with labeling. Always degas buffers immediately before the irradiation step for maximum efficiency.[1]
References
-
Dormán, G., & Prestwich, G. D. (1994).[1][3] Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.[1][3] Link
-
Geurink, P. P., et al. (2012).[1] Photoaffinity labeling in activity-based protein profiling. Topics in Current Chemistry, 324, 85-113.[1] Link
-
Preston, G. W., & Wilson, A. J. (2013).[1] Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews, 42(8), 3289-3301.[1] Link
-
Weber, P. J., & Beck-Sickinger, A. G. (1997).[1] Comparison of the photochemical behavior of four different photoactivatable probes. The Journal of Peptide Research, 49(5), 375-383. Link
Sources
4-(N-Iodoacetamide)benzophenone molecular weight and solubility
Molecular Weight, Solubility, and Photoaffinity Labeling Protocols
Executive Summary
4-(N-Iodoacetamide)benzophenone (often abbreviated as BPIA or Bz-IAA ) is a heterobifunctional photoaffinity labeling reagent designed for mapping protein-protein interactions and identifying ligand-binding sites. Its dual-functionality stems from two distinct pharmacophores:
-
Iodoacetamide (Chemoselective): Reacts irreversibly with sulfhydryl groups (Cysteine) in the dark.
-
Benzophenone (Photoreactive): Activates upon UV irradiation (350–365 nm) to form a covalent crosslink with nearby molecules via C-H insertion.
This guide provides a rigorous technical overview of BPIA’s physicochemical properties, solubility limits, and a validated experimental workflow for researchers in drug discovery and structural biology.
Physicochemical Specifications
| Property | Specification |
| Chemical Name | 4-(N-Iodoacetamide)benzophenone |
| Synonyms | N-(4-benzoylphenyl)-2-iodoacetamide; Benzophenone-4-iodoacetamide |
| CAS Number | 76809-63-7 |
| Molecular Formula | C₁₅H₁₂INO₂ |
| Molecular Weight | 365.17 g/mol |
| Appearance | Light yellow to yellow solid (Light Sensitive) |
| Reactive Groups | Iodoacetamide (Thiol-reactive), Benzophenone (Photoreactive) |
| UV Activation | 350–365 nm (Peak activation) |
Solubility & Handling
Proper solubilization is critical to prevent reagent precipitation and ensure efficient labeling. BPIA is hydrophobic and hydrolytically unstable in aqueous solution over time.
Solubility Profile
-
Primary Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Max Solubility (DMSO): ~40–50 mg/mL (approx. 100–130 mM).
-
Aqueous Solubility: Low. Must be diluted from an organic stock solution.
-
Guideline: Maintain final DMSO concentration <10% (v/v) in the aqueous reaction buffer to prevent protein denaturation, though BPIA may precipitate if the concentration exceeds ~1 mM in purely aqueous buffer.
-
Stability & Storage[1][4][5]
-
Hydrolysis: The iodoacetamide moiety hydrolyzes in water, releasing iodide and becoming non-reactive. Do not store aqueous solutions.
-
Light Sensitivity: Highly sensitive to light. The benzophenone moiety can pre-activate under ambient UV, and the iodide can degrade.
-
Storage: Store powder at -20°C or -80°C, desiccated and protected from light.
-
Stock Solutions: Prepare fresh immediately before use. If storage is necessary, store in anhydrous DMSO at -80°C for <1 month.
-
Mechanistic Workflow
The utility of BPIA relies on a sequential "Tag-and-Trap" mechanism.
-
Dark Reaction (Cysteine Tagging): The reagent is first attached to a specific cysteine residue on a "bait" protein.
-
Light Reaction (Crosslinking): The complex is exposed to UV light, causing the benzophenone group to covalently capture interacting "prey" proteins.
Figure 1: Sequential reaction pathway of BPIA. Step 1 involves specific cysteine alkylation.[1] Step 2 utilizes UV energy to generate a triplet diradical that inserts into C-H bonds of interacting partners.[2]
Experimental Protocol
Objective: To label a cysteine-containing bait protein and photocrosslink it to an interacting partner.
Reagents Required[1][4][5][6][7][8][9][10]
-
BPIA Stock: 50 mM in anhydrous DMSO (Freshly prepared).
-
Labeling Buffer: PBS (pH 7.4) or HEPES (pH 7.5–8.0). Avoid buffers with thiols (DTT, BME) as they will quench the reagent.
-
Quenching Buffer: 1 M DTT or β-Mercaptoethanol.
-
UV Source: UV Lamp (365 nm, long-wave).
Step 1: Preparation of Stock Solution[1]
-
Weigh ~1.8 mg of BPIA.
-
Dissolve in 100 µL of anhydrous DMSO to achieve ~50 mM concentration.
-
Protect from light immediately (wrap tube in foil).
Step 2: Chemoselective Labeling (Dark Reaction)
Targeting the Cysteine residue.
-
Reduce Protein: If the target cysteine is in a disulfide bond, reduce the protein with TCEP (which does not react with iodoacetamide as aggressively as DTT) or reduce with DTT and then remove the DTT via desalting columns.
-
Incubation: Add BPIA stock to the protein solution (concentration typically 10–100 µM) to a final molar excess of 5- to 10-fold over the protein.
-
Example: To 1 mL of 20 µM protein, add BPIA to reach 100–200 µM.
-
Note: Keep final DMSO concentration <5%.
-
-
Reaction: Incubate for 30–60 minutes at Room Temperature (or 2 hours at 4°C) in the DARK .
-
Quench/Clean-up: Remove excess unreacted BPIA using a desalting column (e.g., Zeba Spin, PD-10) or dialysis. This prevents free BPIA from non-specifically labeling the "prey" protein in the next step.
Step 3: Photocrosslinking (Light Reaction)
Capturing the interacting partner.
-
Complex Formation: Mix the BPIA-labeled bait protein with the potential interacting partner (prey) or lysate. Incubate to allow binding equilibrium (e.g., 30 min at 4°C).
-
Irradiation: Place the sample in a UV-transparent container (e.g., borosilicate glass or open-top plate).
-
UV Exposure: Irradiate at 365 nm for 15–30 minutes on ice.
-
Why Ice? UV lamps generate heat; cooling prevents thermal denaturation.
-
Why 365 nm? Shorter wavelengths (254 nm) damage proteins and DNA. Benzophenone is optimized for 350–365 nm.[2]
-
-
Analysis: Analyze the crosslinked products via SDS-PAGE and Western Blot or Mass Spectrometry.
Troubleshooting & Best Practices
| Issue | Probable Cause | Solution |
| Precipitation | High BPIA concentration in aqueous buffer. | Dilute BPIA stepwise. Ensure DMSO <10%. Keep BPIA <1 mM in final buffer. |
| No Labeling | Competing thiols in buffer. | Ensure buffer is free of DTT, BME, or free cysteine during Step 2. |
| Non-specific Crosslinking | Excess free BPIA remaining. | Rigorous desalting (Step 2.4) is mandatory to remove unreacted BPIA before adding the prey protein. |
| Protein Degradation | UV damage or heating. | Use 365 nm (not 254 nm). Keep samples on ice during irradiation. |
References
-
Santa Cruz Biotechnology. 4-(N-Iodoacetamide)benzophenone Product Data Sheet. Retrieved from
-
Sigma-Aldrich. 4-(N-Iodoacetamide)benzophenone Structure and Properties. Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131289, Benzophenone-4-iodoacetamide. Retrieved from
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. (Foundational text on Benzophenone mechanism).[3]
-
MedChemExpress. 4-(N-Iodoacetamide)benzophenone Solubility and Storage. Retrieved from
Sources
The Benzophenone Triplet State: A Technical Guide to Protein Labeling Dynamics
Executive Summary
In the arsenal of chemical proteomics, benzophenone (BPh) stands as a "privileged scaffold." Unlike aryl azides or diazirines, which function as "one-shot" warheads, benzophenone operates through a reversible excitation mechanism . This guide dissects the photophysical engine of the benzophenone triplet state (
Part 1: The Photophysical Engine
The efficacy of benzophenone lies in its ability to generate a reactive species that is chemically discerning yet physically robust.
The Transition and Intersystem Crossing
Upon irradiation at 350–365 nm (UVA), the benzophenone carbonyl group absorbs a photon, promoting a non-bonding electron (
-
Singlet State (
): The initial excitation yields a short-lived singlet species. -
Intersystem Crossing (ISC): Due to efficient spin-orbit coupling, the
state undergoes rapid ISC ( ) to the triplet state ( ). -
The Reactive Species: The
state behaves as a 1,2-diradical . The oxygen atom possesses an unpaired electron in a -orbital, giving it chemical character analogous to an alkoxy radical ( ).
The "Infinite Lives" Mechanism (Reversibility)
A critical advantage of BPh is its resilience. If the
-
Implication: The probe is not "destroyed" by water (unlike diazirines/carbenes). It can be re-excited repeatedly until it successfully labels the target or the irradiation stops. This allows BPh to sample the binding pocket over time, maximizing labeling efficiency for transient interactions.
Mechanism Diagram
The following diagram illustrates the photophysical cycle and the branching pathways between labeling and relaxation.
Caption: The Benzophenone Photocycle. Note the dashed return path from T1 to S0, allowing multiple excitation cycles.
Part 2: The Chemical Warhead (Reactivity Profile)
Hydrogen Abstraction (HAT)
The BPh triplet state abstracts a hydrogen atom from the protein backbone or side chains. The geometric constraints are strict: the carbonyl oxygen must approach the target C-H bond within 2.5–3.1 Å .
-
Primary Targets:
bonds of the polypeptide backbone and weak C-H bonds adjacent to heteroatoms.
The "Methionine Magnet" Effect
While BPh is theoretically non-selective, empirical data reveals a distinct bias toward Methionine (Met) .[1]
-
Mechanism: This is not solely simple H-abstraction. The sulfur atom in Met has a low ionization potential, facilitating a Single Electron Transfer (SET) mechanism (exciplex formation) followed by proton transfer.
-
Utility: This makes BPh exceptionally potent for mapping hydrophobic pockets where Met residues often reside to act as flexible "gaskets" for ligand binding.
Comparative Analysis: The "Big Three" Photophores
Selecting the right tool requires understanding the trade-offs between reactivity, stability, and size.
| Feature | Benzophenone (BPh) | Aryl Azide | Diazirine (Aliphatic) |
| Excitation | 350–365 nm (Safe) | <300 nm (Protein Damage risk) | 350–360 nm (Safe) |
| Reactive Intermediate | Triplet Diradical ( | Singlet Nitrene | Singlet Carbene |
| Lifetime | Microseconds ( | Nanoseconds ( | Picoseconds ( |
| Water Reactivity | Inert (Reversible) | Reactive (Ring expansion) | Highly Reactive (Quenched) |
| Labeling Preference | Met > Weak C-H bonds | Nucleophiles / C-H | Promiscuous (Any C-H/X-H) |
| Steric Bulk | High (Two phenyl rings) | Low | Very Low |
| Primary Use Case | Mapping binding sites; Robustness | Peptide stapling (historical) | Fast kinetics; Steric sensitivity |
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for labeling a purified protein with a benzophenone-conjugated small molecule ligand.[2]
Materials
-
Buffer: PBS or Tris-HCl (pH 7.4). Avoid buffers with high radical scavenging capacity like DTT or detergents with labile protons (e.g., Triton X-100) during irradiation if possible.
-
Vessel: Borosilicate glass vials or clear bottom 96-well plates (polystyrene absorbs UV <300nm, but passes 365nm).
-
Light Source: UV lamp at 365 nm (e.g., Stratalinker or handheld UVP lamp). Critical: Ensure no output <300 nm to prevent protein denaturation.
Step-by-Step Workflow
Step 1: Equilibration (The "Dark" Control)
Incubate the protein (
-
Validation: Include a sample with excess non-labeled competitor (100x) to prove specific binding.
Step 2: Irradiation Place samples on ice (4°C) at a fixed distance (e.g., 5 cm) from the UV source. Irradiate for 30–60 minutes .
-
Why 4°C? Prevents thermal denaturation and reduces non-specific diffusion.
-
Why 60 mins? Unlike diazirines (flash photolysis), BPh requires time to cycle through excitation/relaxation to achieve maximum covalent occupancy.
Step 3: Post-Reaction Processing Quench the reaction by adding SDS-PAGE loading buffer. Boil for 5 minutes.
-
Note: No chemical quencher is needed because removing the light source stops the reaction immediately.
Step 4: Analysis (In-Gel Fluorescence or MS) Resolve proteins via SDS-PAGE.[3]
-
Fluorescence: If probe has a fluorophore, image directly.
-
Mass Spec: Perform tryptic digest. Look for mass shift corresponding to the probe molecular weight. Tip: Look for Met-oxidation artifacts which can mimic labeling; verify with MS/MS fragmentation.
Experimental Workflow Diagram
Caption: Optimized Benzophenone Photoaffinity Labeling Workflow.
Part 4: Troubleshooting & Optimization
Oxygen Quenching
Dissolved oxygen is a triplet state quencher. While BPh is robust, high
-
Solution: For low-yield reactions, purge buffers with Argon or Nitrogen for 15 minutes prior to irradiation.
The "Pseudo-Dilution" Effect
Because BPh labels inefficiently (many cycles of excitation/relaxation per covalent event), it is prone to labeling "bystander" proteins if the off-rate (
-
Diagnosis: Labeling appears on high-abundance proteins (e.g., Albumin) despite specific binding.
-
Correction: Use "Flash" photoprobes (Diazirines) for fast
ligands, or increase BPh probe affinity.
pH Sensitivity
Hydrogen abstraction is generally pH-independent, but the conformation of the protein (and thus the accessibility of C-H bonds) is not. Ensure the pH mimics the physiological compartment of the target (e.g., pH 5.5 for lysosomal targets).
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry.[4][5] Biochemistry, 33(19), 5661-5673.[6]
-
Wittelsberger, A., et al. (2006). Methionine acts as a "magnet" in photoaffinity crosslinking experiments. FEBS Letters, 580(7), 1872-1876.
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target identification and mechanism of action studies. Future Medicinal Chemistry, 7(2), 159-183.
-
Preston, G. W., & Wilson, A. J. (2013). Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews, 42(8), 3289-3301.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Photoaffinity Labeling of Ras Converting Enzyme using Peptide Substrates that Incorporate Benzoylphenylalanine (Bpa) Residues: Improved Labeling and Structural Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzophenone and its analogs bind to human glyoxalase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Benzophenone vs. Aryl Azide Photocrosslinkers in Drug Discovery
The following technical guide is structured to serve as a definitive reference for researchers utilizing photoaffinity labeling (PAL) in drug target deconvolution.
Executive Summary
In the elucidation of small molecule-protein interactions, the choice of photocrosslinker is often the determinant between a resolved target and a dataset dominated by non-specific noise. While Aryl Azides (AA) offer a minimal steric footprint, Benzophenones (BP) generally provide superior crosslinking efficiency and specificity due to their unique triplet-state photochemistry.
This guide analyzes the mechanistic divergences of these two moieties, establishing why Benzophenone is the preferred "workhorse" for modern chemoproteomics, while defining the specific niche where Aryl Azide remains indispensable.
Part 1: Mechanistic Divergence & Photochemistry
The functional disparity between BP and AA stems from the lifetime and reactivity of their photo-generated intermediates.
Benzophenone: The Reversible "Hunter"
Upon excitation at 350–360 nm , benzophenone undergoes a transition to a singlet excited state (
-
The Triplet Diradical: The
state behaves as a 1,2-diradical. It is chemically stable toward water and does not react with the solvent.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Reversibility (The Critical Advantage): If the
diradical does not encounter a suitable C-H bond for abstraction, it relaxes back to the ground state ( ).[1] This allows the molecule to be re-excited repeatedly until a productive crosslinking event occurs.[1] This "search and reset" mechanism drives high-yield labeling. -
Reaction: It preferentially abstracts a hydrogen atom from a C-H bond (typically within 3.1 Å), forming a ketyl radical and a carbon radical, which rapidly recombine to form a covalent C-C bond.
Aryl Azide: The "One-Shot" Nitrene
Aryl azides are typically excited at <300 nm (though fluorinated variants can shift this to ~300-350 nm). Excitation expels nitrogen gas (
-
Ring Expansion (The Liability): Singlet nitrenes are highly unstable. If they do not immediately insert into a bond, they often undergo ring expansion to form a dehydroazepine or ketenimine intermediate. These species are electrophilic and react with nucleophiles (like water or buffer amines) rather than the target protein, leading to high background and "dead" probes.
-
Irreversibility: Once the
is lost, the probe is permanently activated. There is no "reset" mechanism.
Visualization: Photochemical Pathways
The following diagram contrasts the "Search and Reset" cycle of Benzophenone against the "Crash and Burn" pathway of Aryl Azide ring expansion.
Caption: Benzophenone utilizes a reversible excitation loop to maximize contact time, whereas Aryl Azide risks irreversible ring expansion if insertion is not immediate.
Part 2: Critical Performance Analysis
Excitation Wavelength & Biological Integrity[3][4]
-
Benzophenone (365 nm): This wavelength is non-destructive to proteins. It avoids the excitation of aromatic amino acids (Trp, Tyr, Phe absorb <300 nm) and DNA, preserving the native state of the biological sample during long irradiation times.
-
Aryl Azide (<300 nm): Requires high-energy UV (UV-B/C). This can induce protein denaturation, aggregation, or photo-oxidation of the target itself, potentially altering the binding pocket during the experiment. Note: Fluorinated aryl azides (e.g., tetrafluorophenyl azide) improve this by shifting absorption to ~300-320 nm and stabilizing the nitrene, but BP remains superior for wavelength safety.
Crosslinking Efficiency
BP typically yields 50–70% crosslinking efficiency in optimized conditions due to its ability to survive multiple excitation cycles. AA often yields <30% because the nitrene lifetime (
Steric Considerations (The AA Advantage)
This is the single category where Aryl Azide dominates.
-
Benzophenone: Contains two phenyl rings. It is bulky and planar. If the binding pocket is narrow or the SAR (Structure-Activity Relationship) is steep, adding a BP group will obliterate affinity.
-
Aryl Azide: The
group is linear and small. It can often replace a phenyl ring or a methyl group on a ligand with minimal impact on .
Summary Table: Selection Matrix
| Feature | Benzophenone (BP) | Aryl Azide (AA) |
| Primary Mechanism | Triplet Diradical (C-H Insertion) | Singlet Nitrene (Insertion) |
| Reversibility | Yes (Can cycle S0 | No (Irreversible |
| Excitation | 350–365 nm (Bio-safe) | 254–300 nm (Protein damaging)* |
| Chemical Stability | High (Ambient light stable) | Low (Light sensitive) |
| Steric Bulk | High (Bulky) | Low (Compact) |
| Major Side Reaction | None (Solvent quench is reversible) | Ring Expansion (Dehydroazepine) |
| Recommended Use | Default choice for target ID | Only when SAR prohibits bulk |
*Fluorinated aryl azides mitigate some wavelength and stability issues but do not match BP's reversibility.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for a Benzophenone-based probe in a live-cell or lysate context. It includes "self-validating" checkpoints to ensure integrity.
Workflow Diagram
Caption: Standard chemoproteomic workflow. The Competitive Inhibitor Control is critical for validating specific binding.
Detailed Methodology
Phase 1: Equilibration (The "Breath" Step)
Objective: Allow the probe to occupy the target binding site before locking it.
-
Preparation: Dilute protein lysate to 1–2 mg/mL in PBS. Avoid Tris buffer during irradiation if possible (radical scavenging), though BP is robust enough to tolerate it.
-
Incubation: Add BP-probe (typically 1–10
M).-
Validation Step: In a parallel sample, add 10–20x excess of the unmodified "parent" ligand. This Competition Control proves that labeling is active-site specific.
-
-
Time: Incubate 30 min at 4°C (or RT if protein is stable) to reach equilibrium (
).
Phase 2: Photo-Irradiation
Objective: Activate the T1 diradical.
-
Setup: Place samples in an open-top 96-well plate or clear microfuge tubes. Keep on ice to prevent thermal denaturation.
-
Light Source: Use a UV lamp peaking at 365 nm (e.g., Stratalinker or handheld UV lamp).
-
Critical Note: Do not use a 254 nm lamp for BP; it is inefficient and damages the proteome.
-
-
Duration: Irradiate for 30–60 minutes.
-
Why so long? Because of the reversible nature of BP.[1] The probe cycles between ground and excited states until it finds a C-H bond. Longer times increase yield without increasing background significantly.
-
Phase 3: Click Chemistry & Enrichment
-
Lysis/Solubilization: Add SDS (final 1%) to denature proteins and expose the alkyne/azide handle.
-
CuAAC Reaction: Add Click reagents (TBTA,
, TCEP, Biotin-Azide). Shake for 1 hour. -
Precipitation: Methanol/Chloroform precipitate to remove excess free probe (crucial for MS cleanliness).
-
Enrichment: Redissolve in PBS/SDS and incubate with Streptavidin-agarose beads.
-
Elution: Boil in SDS-loading buffer (for Western Blot) or perform on-bead trypsin digestion (for Mass Spec).
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link
-
Flemming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link
-
Geurink, P. P., et al. (2012). Photoaffinity labeling in activity-based protein profiling. Topics in Current Chemistry, 324, 85-113. Link
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Link
-
Kotzyba-Hibert, F., et al. (1995). Recent trends in photoaffinity labeling. Angewandte Chemie International Edition, 34(12), 1296-1312. Link
Sources
Application Note: Optimizing UV Irradiation Time for Benzophenone-Based Photoaffinity Labeling
Introduction and Scope
Photoaffinity labeling (PAL) is a cornerstone technique in chemical proteomics and drug discovery, enabling the covalent capture of transient small molecule-protein interactions[1]. Among the most widely used photoreactive groups, benzophenone (BP) offers distinct advantages: it is chemically stable in ambient light, highly resilient to metabolic degradation, and can be activated at wavelengths that minimize phototoxicity[1].
However, a critical challenge in utilizing BP probes lies in its reaction kinetics. Unlike diazirines, which rapidly generate highly reactive carbenes, benzophenones require significantly longer UV irradiation times to achieve optimal crosslinking yields[2]. This application note provides a deep mechanistic dive into the photochemistry of benzophenone, explaining the causality behind its slow kinetics, and establishes a self-validating protocol for optimizing UV irradiation time to balance crosslinking efficiency against non-specific background labeling.
Mechanistic Principles of Benzophenone Photoactivation
To understand why benzophenone requires specific irradiation parameters, one must examine its photochemical pathway.
Upon irradiation with long-wave ultraviolet light (typically 330–365 nm), the benzophenone moiety undergoes an
The Kinetic Bottleneck: The rate-limiting step in this entire cascade is not the initial photon absorption or the hydrogen abstraction, but rather the subsequent recombination of the ketyl and alkyl free radicals to form a stable C-C covalent bond[3]. Because this recombination is relatively slow, the overall crosslinking process requires sustained UV irradiation to drive the reaction to completion.
Photochemical pathway of benzophenone highlighting the rate-limiting radical recombination step.
Causality in Experimental Design: Wavelength and Time
The experimental parameters for BP photocrosslinking are dictated by a delicate trade-off between target engagement and sample integrity.
Wavelength Selection (350–365 nm)
Benzophenones possess two distinct transitions: a high-energy
The Time Factor
Because of the slow radical recombination step[3], BP probes typically require 10 to 30 minutes of continuous UV irradiation.
-
Under-irradiation (<5 min): Results in poor crosslinking yields, leading to false negatives in target identification.
-
Over-irradiation (>30 min): Drastically increases the probability of non-specific background labeling as the excited probe diffuses and reacts with off-target proteins[2]. Furthermore, prolonged UV exposure, even at 365 nm, can generate reactive oxygen species (ROS) that induce phototoxicity in live cells.
Quantitative Optimization Data
The optimal irradiation time is highly dependent on the complexity of the biological matrix. The table below summarizes empirical data for BP crosslinking across different experimental systems.
| Target System | UV Wavelength | Optimal Irradiation Time | Expected Crosslinking Yield | Risk of Non-Specific Background |
| Purified Protein | 365 nm | 15 – 30 min | High (>40%) | Low |
| Cell Lysate | 365 nm | 15 – 20 min | Moderate (10–30%) | Moderate |
| Live Cells | 365 nm | 10 – 15 min | Low to Moderate | High (if >20 min) |
| Polymer Hydrogels | 365 nm | 30 – 60+ min | High | N/A (Requires high energy dose) |
Self-Validating Experimental Protocol
To ensure high scientific integrity, any photoaffinity labeling experiment must be a self-validating system. This means the protocol must inherently prove that the observed crosslinking is specific to the probe's affinity and dependent on UV activation. This is achieved by running three parallel conditions:
-
Active Sample: Target + BP Probe + UV
-
No-UV Control: Target + BP Probe (No UV)
Validates that crosslinking is strictly photo-dependent.[2] -
Competition Control: Target + BP Probe + Excess Unlabeled Parent Ligand + UV
Validates that crosslinking is driven by specific binding site affinity, not random collision.[2]
Step-by-Step Methodology (Live Cell / Lysate Workflow)
Step 1: Probe Incubation
-
Seed cells to 80% confluency or prepare
of clarified cell lysate. -
Treat the active and No-UV samples with the BP-probe (typically
). -
For the Competition Control, pre-incubate the sample with a 10- to 50-fold molar excess of the unmodified parent ligand for 30 minutes prior to adding the BP-probe.
-
Incubate all samples at
for 1 hour to allow the probe to reach binding equilibrium.
Step 2: UV Irradiation
-
Transfer the samples to a shallow, UV-transparent multi-well plate (e.g., 6-well plate). Remove the lid to prevent UV attenuation.
-
Place the plate on a bed of ice. Causality: Ice prevents thermal degradation of the proteins during prolonged irradiation and slows down the diffusion of the probe, minimizing non-specific collisional crosslinking.
-
Position a 365 nm UV lamp (e.g., 100W LED array) exactly 5 cm above the samples.
-
Irradiate the Active and Competition samples for the optimized time (e.g., 15 minutes for lysates). Keep the No-UV control covered in foil.
Step 3: Lysis and Click Chemistry (For Bifunctional Probes)
-
If using live cells, wash with cold PBS and lyse using RIPA buffer.
-
Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a reporter tag (e.g., Biotin-azide or Cyanine5-azide) to the crosslinked BP-probe.
-
Incubate the click reaction mixture for 1 hour at room temperature.
Step 4: Affinity Enrichment
-
Precipitate the proteins using cold methanol/chloroform to remove unreacted click reagents.
-
Resuspend the protein pellet and incubate with Streptavidin-agarose beads for 2 hours to capture the biotinylated targets.
-
Wash the beads stringently (3x with 1% SDS, 3x with 8M Urea, 3x with PBS) to remove non-covalently bound proteins.
Step 5: Detection
-
Elute the crosslinked proteins by boiling the beads in Laemmli buffer containing excess free biotin.
-
Analyze the eluate via SDS-PAGE followed by Western Blotting or in-gel digestion for LC-MS/MS proteomics.
Self-validating experimental workflow for benzophenone-based photoaffinity labeling.
References
-
Hassan, M. M. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 25(10), 2285.[Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183.[Link]
-
Ding, S., & Horn, R. (2001). Slow Photo-Cross-Linking Kinetics of Benzophenone-Labeled Voltage Sensors of Ion Channels. Biochemistry, 40(35), 10707-10716.[Link]
-
Riga, E. K., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers, 9(12), 686.[Link]
Sources
- 1. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors | MDPI [mdpi.com]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slow photo-cross-linking kinetics of benzophenone-labeled voltage sensors of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Preparation of 2-(4-benzoylphenyl)-N-iodoacetamide Stock Solution in DMSO
Abstract
This guide details the protocol for preparing high-integrity stock solutions of 2-(4-benzoylphenyl)-N-iodoacetamide (also known as N-(4-benzoylphenyl)-2-iodoacetamide or BPIA). This compound is a bifunctional photoaffinity probe containing a cysteine-reactive iodoacetamide warhead and a UV-activatable benzophenone moiety. Due to its dual reactivity, the compound is highly sensitive to both light (photolysis) and moisture (hydrolysis). This protocol utilizes anhydrous DMSO to ensure stability and provides a self-validating workflow to minimize experimental artifacts in downstream proteomic profiling.
Chemical Context & Mechanism
To handle this compound effectively, one must understand its "Dual-Threat" instability profile.
-
The Warhead (Iodoacetamide): An alkylating agent that reacts irreversibly with sulfhydryl groups (Cysteine).[1] In the presence of water, the C-I bond hydrolyzes to form non-reactive hydroxy-derivatives and releases acidic iodide, potentially degrading the sample. Constraint: Must be kept strictly anhydrous.
-
The Magnet (Benzophenone): A photo-crosslinker that forms a triplet radical upon excitation at 350–360 nm, inserting into nearby C-H bonds. Constraint: Must be processed under low-light or amber-light conditions.
Chemical Specifications
| Parameter | Data |
| IUPAC Name | N-(4-benzoylphenyl)-2-iodoacetamide |
| CAS Number | 76809-63-7 |
| Molecular Weight | 365.17 g/mol |
| Formula | C₁₅H₁₂INO₂ |
| Solubility | Soluble in DMSO, DMF (>50 mM) |
| Appearance | Off-white to yellow solid |
Materials & Equipment
Reagents
-
BPIA Solid: >95% purity (e.g., Matrix Fine Chemicals, Sigma).
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%.
-
Note: Do not use standard laboratory-grade DMSO. Use "SuperDry" or ampule-sealed DMSO. If a previously opened bottle is used, ensure it was stored over activated 4Å molecular sieves.
-
-
Desiccant: Silica gel or Drierite (for desiccator storage).
Equipment
-
Microbalance: Capable of reading 0.01 mg (10 µg) precision.
-
Vials: Amber borosilicate glass vials (2 mL) with PTFE-lined caps.
-
Why: Amber glass blocks UV; PTFE prevents leaching of plasticizers by DMSO.
-
-
Gas: Argon or Nitrogen stream (optional but recommended for headspace purging).
Protocol: Stock Solution Preparation
Calculation Strategy
We will prepare a 50 mM master stock solution. This concentration allows for high-dilution factors (1000x) in aqueous buffers, keeping final DMSO concentration <0.1% to avoid protein denaturation.
Target Volume: 1.0 mL Target Concentration: 50 mM (50 mmol/L) Molecular Weight: 365.17 g/mol
Step-by-Step Methodology
CRITICAL: Perform all steps in a fume hood with lights dimmed or using yellow safety sleeves on fluorescent bulbs.
-
Equilibration: Remove the BPIA vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (~30 mins) before opening.
-
Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, causing immediate hydrolysis of the iodoacetamide group.
-
-
Weighing:
-
Place a sterile, amber glass vial on the balance. Tare.
-
Weigh approximately 18.3 mg of BPIA. Record the exact mass (e.g., 18.42 mg).
-
-
Solvent Calculation (Self-Correction):
-
Do not just add 1 mL. Calculate the exact DMSO volume required for your specific mass to achieve 50 mM.
-
Example: If you weighed 18.42 mg:
-
-
Dissolution:
-
Add the calculated volume of Anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Visual QC: Inspect against a dark background. The solution should be clear and particle-free. If particles remain, sonicate in a water bath for <1 minute (monitor temperature; do not heat >30°C).
-
-
Aliquoting:
-
Divide the master stock into 50 µL single-use aliquots in amber PCR tubes or amber glass micro-vials.
-
Reasoning: Repeated freeze-thaw cycles introduce moisture (ice crystals), degrading the probe.
-
-
Storage:
-
Flash freeze in liquid nitrogen (optional).
-
Store at -80°C for long-term (>1 month) or -20°C for short-term (<1 month).
-
Visualization: Workflow & Mechanism[2]
Diagram 1: Preparation Workflow
Caption: Logical workflow for BPIA stock preparation emphasizing moisture control and light protection.
Diagram 2: Mechanism of Action
Caption: The sequential reaction pathway: Cysteine anchoring followed by UV-induced crosslinking.
Quality Control & Troubleshooting
Self-Validating Checks
-
The "Schlieren" Test: When pipetting the stock into aqueous buffer, observe the tip. You should see "schlieren" lines (refractive index change) as DMSO mixes. If the solution turns milky immediately, the compound has precipitated (concentration too high or buffer incompatible).
-
LC-MS Verification (Optional): Dilute 1 µL of stock into 1 mL Acetonitrile/Water (50:50). Inject on C18.
-
Pass: Single peak at MW ~365.17 Da.
-
Fail: Peak at ~128 Da (HI) or presence of Hydroxy-derivative (MW ~258 Da, loss of Iodine).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Yellow/Brown Discoloration | Iodine liberation (Photolysis or Aging). | Discard stock. Use fresh amber vials and protect from light. |
| Precipitation in Stock | DMSO was wet (Hygroscopic saturation). | Use fresh "SuperDry" DMSO. Sonicate briefly. |
| No Labeling in Assay | Hydrolysis of Iodoacetamide. | Ensure stock was stored at -80°C and not freeze-thawed repeatedly. |
References
-
Matrix Fine Chemicals. (n.d.). N-(4-BENZOYLPHENYL)-2-IODOACETAMIDE | CAS 76809-63-7.[2] Retrieved October 26, 2023, from [Link]
-
National Institutes of Health (NIH). (2010). Benzophenone - Some Chemicals Present in Industrial and Consumer Products. NCBI Bookshelf. Retrieved October 26, 2023, from [Link]
Sources
Application Note: Mapping Transient Protein Interactions via Sulfhydryl-Reactive Photocrosslinking
Introduction: Capturing the "Undetectable"
In the study of protein-protein interactions (PPIs), standard methods like Co-Immunoprecipitation (Co-IP) often fail to capture weak (
Sulfhydryl-reactive photoprobes offer a solution by converting these transient non-covalent interactions into permanent covalent bonds in situ. This technique utilizes "heterobifunctional" crosslinkers possessing two distinct reactivities:
-
A Chemoselective Handle (Maleimide/MTS): Targets a specific cysteine on the "Bait" protein in the dark.
-
A Photo-activatable Handle (Benzophenone/Diazirine): Inert until triggered by UV light, at which point it indiscriminately crosslinks to any "Prey" protein within Ångström-range proximity.
This guide details the mechanism, selection, and protocol for using these probes to map interaction interfaces with high specificity.
Mechanism of Action
The workflow relies on a two-step "Bait and Hook" mechanism. Unlike homobifunctional crosslinkers (e.g., DSS) that react with random surface lysines, sulfhydryl-reactive probes allow for site-directed probing . By introducing a single cysteine mutant into a cysteine-free background, researchers can map the exact binding interface relative to that residue.
The Chemical Workflow
Figure 1: Sequential workflow for site-specific photocrosslinking. The process separates the labeling event (chemoselective) from the crosslinking event (spatial/temporal), preventing self-polymerization common in homobifunctional strategies.
Reagent Selection: Benzophenone vs. Diazirine[1][2]
Choosing the right photophore is the single most critical decision in experimental design.
| Feature | Benzophenone (BPM) | Diazirine (SDA) | Phenyl Azide |
| Activation Wavelength | 350–365 nm | 330–370 nm (Peak ~360) | 254–365 nm |
| Reactive Intermediate | Triplet Diradical | Carbene | Nitrene |
| Target Specificity | C-H bonds (highly specific) | Any bond (C-H, N-H, O-H) | Nucleophiles/C-H |
| Reversibility | Reversible: Relaxes to ground state if no target found.[1] | Irreversible: Reacts with water if no target found. | Irreversible |
| Crosslinking Efficiency | High (can cycle until reaction) | High (fast insertion) | Low (Ring expansion side-reactions) |
| UV Exposure Time | Long (10–60 mins) | Short (1–10 mins) | Medium |
| Best Use Case | Robust proteins; mapping hydrophobic interfaces. | Kinetic studies; sensitive proteins prone to UV damage. | Legacy (Not Recommended) |
Expert Insight:
-
Use Benzophenone for mapping hydrophobic pockets. Its preference for C-H bonds makes it excellent for transmembrane domains or hydrophobic interfaces [1].
-
Use Diazirine if your protein is sensitive to UV heating or degradation. The carbene lifetime is nanoseconds, allowing for "flash" crosslinking [2].
Detailed Protocol: Benzophenone-4-Maleimide (BPM)
This protocol assumes the use of Benzophenone-4-Maleimide , a classic reagent that balances specificity with ease of handling.
Phase 1: Preparation and Labeling (The "Dark" Reaction)
Objective: Attach the photoprobe to the Bait protein's cysteine without reacting with amines or oxidizing the protein.
Reagents:
-
Labeling Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.0.
-
Critical: Avoid primary amines (Tris) if using NHS-esters, but for Maleimides, Tris is acceptable only if pH is strictly < 7.5. However, HEPES/MOPS is safer to prevent pH drift.
-
Critical:NO reducing agents (DTT,
-ME, TCEP). These will quench the maleimide immediately [3].
-
-
BPM Stock: 100 mM in dry DMSO. Store at -20°C in the dark.
Step-by-Step:
-
Desalting: If your Bait protein is stored in DTT/TCEP, you must remove it. Use a Zeba™ Spin Desalting Column or dialysis against the Labeling Buffer.
-
Verification: Use Ellman’s Reagent to ensure free sulfhydryls are available and reducing agents are gone.
-
-
Reaction: Add BPM to the protein solution (concentration 10–50
M) at a 10- to 20-fold molar excess .-
Example: To 1 mL of 20
M protein, add 2 L of 100 mM BPM (final BPM = 200 M).
-
-
Incubation: Incubate for 2 hours at 4°C or 30 mins at Room Temperature (RT) in the DARK .
-
Quenching: Add DTT to a final concentration of 10 mM. Incubate for 15 mins. This deactivates unreacted maleimide.
-
Cleanup: Remove excess hydrolyzed probe/DTT using a desalting column. Excess free photoprobe can cause high background in the UV step.
Phase 2: Complex Formation & Crosslinking (The "Light" Reaction)
Objective: Capture the interaction with the Prey protein.
Step-by-Step:
-
Binding: Mix the Labeled Bait with the Prey protein (or lysate). Allow complex formation (typically 30–60 mins at 4°C).
-
Aliquot Controls:
-
Sample A: Labeled Bait + Prey + UV (The Experiment).
-
Sample B: Labeled Bait + Prey (No UV) (Negative Control).
-
Sample C: Labeled Bait + UV (No Prey) (Aggregation Control).
-
Sample D: Unlabeled Bait + Prey + UV (Specificity Control).
-
-
Irradiation:
-
Place samples in a 96-well plate (open lid) or clear microcentrifuge tubes on ice.
-
Irradiate at 365 nm using a UV crosslinker (e.g., Stratalinker) or a high-intensity UV lamp.
-
Duration: 30–60 minutes for Benzophenone. (If using Diazirine, 5–10 mins is sufficient).
-
Distance: Keep lamp ~5 cm from samples.
-
-
Analysis: Analyze via SDS-PAGE.
-
Result: Look for a band shift corresponding to MW(Bait) + MW(Prey).
-
Western Blot: Probing for the Bait should reveal the monomer and the higher MW complex.
-
Troubleshooting & Optimization
The success of PAL experiments often hinges on the "Goldilocks" zone of UV exposure and pH control.
Figure 2: Decision tree for troubleshooting photocrosslinking failures.
Key Troubleshooting Tips:
-
pH Drift: If the pH rises above 8.0 during labeling, maleimides will react with lysines (amines), ruining the specificity of your cysteine scan [4].
-
"Dead-End" Labeling: Maleimides hydrolyze in water over time. If your stock is old or left in aqueous buffer too long, it becomes non-reactive maleamic acid. Always use fresh stock.
-
UV Heating: Long UV exposure can heat samples, causing aggregation. Always keep samples on ice or use a cold-room UV setup.
References
-
Prestwich, G. D., et al. (1997). Benzophenone photoprobes for phosphoinositides, peptides, and drugs. Chemistry & Biology.[1][2][3][4][5][6][7]
-
Lenz, T., et al. (2021). Diazirine-based photoaffinity labeling: Chemical principles and applications. RSC Chemical Biology.
-
Thermo Fisher Scientific. (2023). Sulfhydryl-Reactive Crosslinker Chemistry.[3][8] Technical Handbook.[2][4][5][9]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[10] (Standard reference for pH specificity of Maleimides).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. scribd.com [scribd.com]
- 5. Overview of Crosslinking and Protein Modification | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry of Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Bioconjugation Technical Handbook Download | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Photocrosslinking of benzophenone-labeled single cysteine troponin I mutants to other thin filament proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Wavelength Requirements and Protocol for Benzophenone-Iodoacetamide (BPIA) Activation
Executive Summary
Benzophenone-4-iodoacetamide (BPIA) is a heterobifunctional crosslinking reagent used to map protein-protein interactions and ligand-binding sites. Its utility relies on a dual-activation mechanism: a chemoselective "dark" reaction (iodoacetamide targeting cysteine thiols) followed by a photo-inducible "light" reaction (benzophenone targeting nearby C-H bonds).
This guide defines the critical wavelength requirements (350–365 nm ) for the benzophenone moiety to ensure specific activation without damaging biological samples. It provides a validated protocol for synthesizing the protein-probe conjugate and executing the photo-crosslinking step.
Photophysics & Mechanism of Action
Understanding the photophysics of benzophenone is essential for experimental success. Unlike aryl azides or diazirines, benzophenone possesses unique "reversible excitation" properties that dictate the choice of wavelength and irradiation time.[1]
The "Dark" Reaction: Cysteine Anchoring
-
Chemistry: Nucleophilic substitution (
). -
Target: Sulfhydryl group (-SH) of Cysteine residues.
-
Condition: pH 7.5–8.0 (physiological pH).
-
Outcome: A stable Thioether bond anchors the probe to the "bait" protein.
The "Light" Reaction: Benzophenone Activation
-
Excitation Wavelength (
): 350–365 nm (UV-A). -
Mechanism: Upon absorption of a photon, the benzophenone carbonyl oxygen transitions from a singlet ground state (
) to an excited singlet state ( ), which rapidly undergoes intersystem crossing to a triplet state ( ). -
The Diradical: The
state behaves as a reactive diradical. It abstracts a hydrogen atom from a nearby C-H bond (within ~3 Å) on the interacting "prey" protein. -
Reversibility (The Key Advantage): If the triplet benzophenone does not find a suitable C-H bond to abstract, it relaxes back to the ground state (
) without decomposing. It can be re-excited repeatedly until a crosslink is formed. This contrasts with diazirines, which photolyze irreversibly.
Mechanistic Diagram
Figure 1: Dual-step mechanism of BPIA. The cycle of excitation and relaxation allows high-efficiency crosslinking without rapid reagent consumption.
Wavelength Requirements & Light Sources
Optimal Wavelength: 350–365 nm[1]
-
Why 350 nm? Benzophenone has a weak
absorption band centered around 350 nm. -
Why not 254 nm? While benzophenone absorbs strongly at 254 nm (
), this wavelength is highly energetic and damages proteins (breaking disulfide bonds, oxidizing tryptophan) and DNA. Strictly avoid short-wave UV. -
Why not >400 nm? Benzophenone does not absorb significantly in the visible range.
Recommended Light Sources
| Light Source Type | Suitability | Notes |
| UV Crosslinker (365 nm bulbs) | High | Best for reproducibility. Provides uniform energetic dosage (Joules/cm²). |
| Handheld UV Lamp (Long-wave) | Medium | "Black light" type. Effective but intensity varies with distance. Good for small scale. |
| Mercury Arc Lamp (Filtered) | High | Requires a bandpass filter to remove <300 nm and IR (heat). High intensity speeds up reaction. |
| 365 nm LED Array | High | Modern standard. Low heat, narrow bandwidth, high intensity. |
Experimental Protocol
Phase 1: Preparation of BPIA-Labeled Protein (Dark Reaction)
Objective: Attach the benzophenone probe to the "Bait" protein via Cysteine.
-
Stock Solution: Dissolve BPIA in high-quality DMSO to a concentration of 10–50 mM .
-
Note: Protect from light. Store at -20°C.
-
-
Protein Prep: Prepare Protein A (Bait) in a non-thiol buffer (PBS or HEPES, pH 7.5–8.0).
-
Critical: Remove any reducing agents (DTT, BME) via dialysis or desalting column (e.g., Zeba Spin, PD-10), as these will quench the iodoacetamide.
-
-
Labeling Reaction:
-
Add BPIA to Protein A at a 10- to 20-fold molar excess .
-
Example: If Protein A is at 50 µM, add BPIA to 500 µM–1 mM.
-
Keep final DMSO concentration < 5% to avoid protein denaturation.
-
-
Incubation: Incubate for 1–2 hours at Room Temperature or Overnight at 4°C in the DARK (wrap tubes in foil).
-
Quenching & Cleanup (Crucial):
-
Add Cysteine or DTT (10 mM final) to quench unreacted iodoacetamide.
-
Mandatory: Remove unreacted free probe via dialysis or size-exclusion chromatography. Failure to remove free BPIA will result in high background and non-specific labeling.
-
Phase 2: Photo-Crosslinking (Light Reaction)
Objective: Induce covalent bond formation between the BPIA-labeled Bait and the Prey.
-
Interaction Setup: Mix the BPIA-labeled Protein A with the potential binding partner (Protein B, lysate, or complex mixture).
-
Incubate for 30–60 minutes in the dark to allow equilibrium binding.
-
-
Sample Placement: Place samples in an open-top container (e.g., 96-well plate or microcentrifuge tube caps).
-
Tip: Glass and some plastics absorb UV. If using tubes, ensure they are UV-transparent or shoot from the top (cap open).
-
Cooling: Place the sample container on ice to prevent heating from the UV lamp.
-
-
Irradiation:
-
Wavelength: 365 nm.[1]
-
Distance: 1–5 cm from the light source.
-
Time: 15–60 minutes .
-
Note: Benzophenone requires longer irradiation than diazirines due to the reversible excitation cycle. 30 minutes is a standard starting point.
-
-
Analysis:
-
Analyze via SDS-PAGE (look for molecular weight shift: MW of A + MW of B).
-
Western Blot or Mass Spectrometry (LC-MS/MS) for identification.
-
Workflow Diagram
Figure 2: Operational workflow for BPIA crosslinking experiments.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Crosslinking Observed | Wavelength incorrect | Ensure source is 350–365 nm. 254 nm or >400 nm will fail. |
| Irradiation time too short | Benzophenone is slow. Increase time to 60 mins. | |
| Buffer interference | Some buffers can scavenge radicals. Use PBS or HEPES. Avoid high detergent concentrations if possible. | |
| Precipitation | Heating | UV lamps generate heat. Keep samples on ice during irradiation. |
| Hydrophobicity | BPIA is hydrophobic. Ensure DMSO < 5% and protein is soluble. | |
| High Background / Smearing | Free probe not removed | Critical: Ensure thorough dialysis/desalting after Phase 1. |
| Non-specific binding | Reduce probe concentration or optimize Protein A:B ratio. |
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link
-
Thermo Fisher Scientific. (n.d.). Photo-crosslinking with Benzophenone.[2][3] Application Note. Link
-
Kauer, J. C., et al. (1986). p-Benzoyl-L-phenylalanine, a new photoreactive amino acid for photoaffinity labeling of peptide hormone receptors. Journal of Biological Chemistry, 261(23), 10695-10700. Link
- Preston, R. & Wilson, A. (2013). Photo-cross-linking of proteins using benzophenone-based probes. Methods in Molecular Biology, 1047, 183-193.
-
Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link
Sources
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry – Rappsilber Laboratory [rappsilberlab.org]
Application Note: Precision Mapping of Ligand Binding Sites using 4-(N-Iodoacetamide)benzophenone
Executive Summary
This application note details the methodology for using 4-(N-Iodoacetamide)benzophenone (BPIA) to map ligand-receptor binding sites. Unlike genetic incorporation of photoreactive amino acids, BPIA is a chemical heterobifunctional crosslinker that converts existing Cysteine residues (native or engineered) into photoactivatable probes.
This guide is designed for researchers seeking to identify the specific amino acid residues at a protein-ligand interface. It leverages the "Double-Hit" mechanism:
-
Site-Specific Anchoring: Permanent attachment of the probe to a sulfhydryl group (Cysteine) via the iodoacetamide moiety.
-
Photo-Activated Capture: UV-triggered covalent crosslinking of the benzophenone moiety to the interacting partner within a ~10 Å radius.
Scientific Foundation & Mechanism
The Reagent: 4-(N-Iodoacetamide)benzophenone
BPIA is a heterobifunctional reagent designed to act as a "molecular ruler" and capture agent.
-
Iodoacetamide (The Anchor): Reacts specifically with the thiolate anion of Cysteine residues via nucleophilic substitution (
), forming a stable thioether bond. This reaction is highly selective at pH 7.5–8.0. -
Benzophenone (The Warhead): A chemically stable photoreactive group. Upon excitation at 350–360 nm (UV-A), it transitions to a triplet diradical state.
-
Key Advantage: Unlike aryl azides or diazirines, the benzophenone triplet state is reversible . If it does not encounter a reactive C-H bond, it relaxes back to the ground state and can be re-excited. This "hunting" mechanism results in high crosslinking yields even with low-affinity interactions.
-
Reactivity: It preferentially inserts into C-H bonds (methionine is also a favored target), creating a permanent C-C covalent bond with the ligand/receptor.
-
Structural Constraints
The distance between the sulfur atom of the cysteine and the carbonyl carbon of the benzophenone is approximately 10.5 Å . This defines the "reach" of the probe. Crosslinks identified by Mass Spectrometry (MS) imply that the captured residue was within this radius during the UV irradiation.
Mechanism Diagram
Caption: The BPIA reaction pathway. Note the reversible excitation loop (dashed line) which distinguishes benzophenones from other photoaffinity labels.
Experimental Protocol
Phase 1: Preparation of the BPIA-Labeled Probe
Objective: To attach the BPIA reagent to a single Cysteine on your "Bait" molecule (either the Ligand or the Receptor).
Reagents Required:
-
Buffer A: 50 mM HEPES, 150 mM NaCl, pH 7.5 (Degassed). Note: Avoid Tris or other primary amines during labeling if possible, though iodoacetamide is relatively Cys-specific.
-
BPIA Stock: 20 mM in dry DMSO or DMF. Prepare fresh or store at -80°C shielded from light.
-
Reducing Agent: TCEP-HCl (phosphine-based reductant is preferred over DTT as it does not require removal before adding iodoacetamide).
Step-by-Step:
-
Reduction: Dissolve the Cys-containing protein/peptide in Buffer A (Concentration: 20–100 µM). Add TCEP to a final concentration of 1.1x molar excess over total cysteines. Incubate for 30 mins at Room Temperature (RT).
-
Labeling: Add BPIA stock solution to the reduced protein.
-
Ratio: Use a 5-10 fold molar excess of BPIA over protein.
-
Solvent: Ensure final DMSO concentration is < 5% (v/v).
-
-
Incubation: Incubate for 2 hours at RT or Overnight at 4°C in the DARK . (Wrap tubes in aluminum foil).
-
Quenching: Add L-Cysteine or DTT (10 mM final) to quench unreacted iodoacetamide. Incubate for 15 mins.
-
Purification: Remove excess BPIA and quenchers using a Desalting Column (e.g., Zeba Spin, PD-10) or Dialysis against Buffer A.
-
QC Check: Verify labeling efficiency via intact protein Mass Spectrometry (Mass shift: +313.3 Da per BPIA label).
-
Phase 2: Binding and Photocrosslinking
Objective: To capture the interacting partner.[1]
Step-by-Step:
-
Complex Formation: Mix the BPIA-labeled Bait with the Target protein/ligand.
-
Ratio: Typically 1:1 to 1:5 (Bait:Target) to drive equilibrium.
-
Equilibration: Incubate for 30–60 mins at the physiological temperature relevant to the interaction (usually 4°C or 25°C) in the dark.
-
-
Controls: Prepare the following samples:
-
Sample A: BPIA-Bait + Target + UV (The Experiment).
-
Sample B: BPIA-Bait + Target (No UV) (Negative Control for background).
-
Sample C: BPIA-Bait + Target + Excess Free Ligand + UV (Competition Control to prove specificity).
-
-
Irradiation:
-
Transfer samples to a 96-well plate (open top) or clear microcentrifuge tubes.
-
Place on ice (to prevent heating artifacts).
-
Irradiate with a UV lamp (365 nm, long-wave UV) at a distance of ~5 cm.
-
Duration: 30 to 60 minutes. (Benzophenone has a low quantum yield and requires longer exposure than azides).
-
Phase 3: Analysis (Proteolytic Mapping)
Objective: To identify the exact crosslinked peptide.
-
SDS-PAGE: Run 10% of the reaction on a gel. Look for a band shift corresponding to the sum of the molecular weights (Bait + Target).
-
In-Gel Digestion: Excise the crosslinked band. Reduce (DTT) and Alkylate (Iodoacetamide) again to block any remaining free cysteines.[2] Digest with Trypsin (or Chymotrypsin) overnight.[2]
-
LC-MS/MS: Analyze the peptide mixture.
-
Data Search: Use software (e.g., Proteome Discoverer, MaxQuant, or pLink) to search for the specific mass modification.
-
Modification: The crosslink adds the mass of the Bait peptide + BPIA linker to the Target peptide.
-
Mass Shift: The "dead" mass of the linker (if the Bait peptide is not sequenced) is the mass of BPIA minus HI (approx 313 Da) + the mass of the Bait peptide.
-
Workflow Visualization
Caption: Operational workflow for mapping binding sites using BPIA.
Troubleshooting & Optimization Table
| Issue | Possible Cause | Corrective Action |
| No Crosslinking Observed | UV dose too low | Increase irradiation time to 60 mins; ensure lamp is 365 nm (not 254 nm). |
| Steric hindrance | The BPIA label may block ligand binding. Move the Cys mutation to a different nearby residue. | |
| pH mismatch | Ensure labeling pH is < 8.0. At pH > 8.5, BPIA may react with Lysines, causing heterogeneity. | |
| Precipitation | BPIA insolubility | Dissolve BPIA in DMSO first. Ensure final DMSO < 5%. Add BPIA slowly while vortexing. |
| High Background/Non-Specific | "Random" insertion | Perform competition assay with excess cold ligand. Only specific bands should disappear. |
| Low Labeling Yield | Oxidized Cysteines | Ensure TCEP is fresh. Do not use DTT during labeling (it reacts with BPIA). |
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link
-
Kauer, J. C., et al. (1986). The interactions of calmodulin with amphiphilic peptides: Mapping the binding site. Journal of Biological Chemistry, 261(23), 10695-10700. Link
-
Wittelsberger, A., et al. (2006). The Mid-region of Parathyroid Hormone (1-34) Serves as a Functional Docking Domain in Receptor Activation. Biochemistry, 45(7), 2027–2034. Link
-
Thermo Fisher Scientific. Heterobifunctional Crosslinkers Technical Handbook. Link
Sources
Technical Support Center: Solubilizing 2-(4-benzoylphenyl)-N-iodoacetamide (BPIA)
Topic: Preventing precipitation of 2-(4-benzoylphenyl)-N-iodoacetamide in PBS Ticket ID: BPIA-SOL-001 Status: Active Guide
The Core Challenge: Why is this happening?
The Short Answer: You are fighting the "Hydrophobic Effect." While the iodoacetamide group is moderately polar, the benzophenone moiety consists of two aromatic rings that are highly lipophilic. When you introduce a concentrated organic stock of BPIA into a high-polarity, high-salt environment like PBS (Phosphate Buffered Saline), the water molecules form an ordered cage around the hydrophobic benzophenone to maximize hydrogen bonding with each other. This energetically unfavorable state drives the BPIA molecules to aggregate and "crash out" of solution to minimize their surface area exposed to water.
The Solution Logic: To prevent this, you must manage the Solvent Polarity Transition . You cannot change the physics of the molecule, but you can control the kinetics of mixing and the thermodynamics of the final solution environment.
Preparation & Storage: The Golden Rules
Before attempting any dilution, ensure your starting material is uncompromised.
Q: How should I prepare the stock solution?
A: Never attempt to dissolve BPIA directly in PBS. It will not dissolve; it will form a suspension that is useless for labeling.
-
Solvent Choice: Use high-grade, anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Why? These are aprotic, polar solvents that dissolve the benzophenone ring while being miscible with water.
-
-
Concentration: Prepare a stock concentration between 10 mM and 50 mM .
-
Why? Higher concentrations (e.g., 100 mM) increase the risk of "shock precipitation" upon contact with PBS. Lower concentrations (<5 mM) force you to add too much DMSO to the final reaction, potentially denaturing your target protein.
-
-
Freshness: Prepare immediately before use.
-
Why? Iodoacetamide groups are susceptible to hydrolysis and light degradation (liberating free iodine, which turns the solution yellow).
-
Q: Can I store the stock solution?
A: Not recommended. If you must, store in single-use aliquots at -20°C, desiccated, and protected from light. However, if the DMSO absorbs water from the air (it is hygroscopic), the BPIA may hydrolyze during storage.
The Dilution Protocol: The "Dropwise-Vortex" Method
This is the most critical step. Most precipitation events occur here because the user adds the stock too quickly, creating a local zone of high concentration where the solvent is mostly PBS.
Workflow Diagram
Figure 1: The kinetic mixing workflow required to prevent shock precipitation.
Step-by-Step Procedure
-
Equilibrate: Ensure your PBS and protein sample are at Room Temperature (20-25°C) .
-
Technical Insight: Cold buffers (4°C) significantly reduce the solubility of hydrophobic compounds. If your protein is stable, label at RT. If you must label at 4°C, lower your final BPIA concentration.
-
-
Turbulence: Set your vortex mixer to a medium-high speed.
-
Addition: While the PBS/protein solution is vortexing, add the DMSO stock dropwise .
-
Do not inject the stock into a static solution.
-
Do not add PBS to the DMSO stock.
-
-
Final Solvent Check: Ensure the final DMSO concentration is < 5% (v/v) .
-
Example: To make 1 mL of labeling solution at 1 mM BPIA: Add 20 µL of 50 mM BPIA stock to 980 µL of PBS. This yields 2% DMSO (Safe for most proteins).
-
Troubleshooting & FAQs
Q: It precipitated immediately upon addition. Can I save it?
A: No. Once BPIA precipitates, it forms tight crystalline aggregates that are nearly impossible to re-dissolve in aqueous buffer without heating (which destroys the iodoacetamide group) or adding excessive solvent (which denatures the protein). You must spin it down, discard, and start over.
Q: My target protein is sensitive to DMSO. What now?
A: If your protein precipitates or loses activity in 5% DMSO, try these modifications:
-
Reduce BPIA Concentration: Target a final concentration of 0.1 - 0.5 mM. This allows you to use less DMSO (e.g., < 1%).
-
Alternative Co-solvent: Use DMF (Dimethylformamide) if your protein tolerates it better, though DMSO is generally preferred for biological compatibility.
Q: Can I use Cyclodextrins to help solubility?
A: Proceed with caution. While Beta-cyclodextrin can solubilize hydrophobic benzophenones, it works by encapsulating the hydrophobic moiety. This might sequester the benzophenone group, preventing it from docking or photo-crosslinking with your target site effectively.
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing precipitation issues.
Summary Data Table: Solubility Limits
| Parameter | Recommended Range | Critical Limit (Fail Point) |
| Stock Concentration (DMSO) | 10 – 50 mM | > 100 mM (Hard to disperse) |
| Final Concentration (PBS) | 0.1 – 1.0 mM | > 2.0 mM (Likely precipitate) |
| Final DMSO % (v/v) | 1% – 5% | < 0.5% (BPIA crashes out) |
| Buffer Temperature | 20°C – 25°C | < 4°C (Solubility drops drastically) |
| Buffer pH | 7.0 – 8.0 | > 9.0 (Hydrolysis of Iodoacetamide) |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 5: Heterobifunctional Crosslinkers. [Link]
-
PubChem. Compound Summary: Iodoacetamide.[1] National Library of Medicine. [Link][1]
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661-5673. [Link]
Sources
Troubleshooting Low Crosslinking Efficiency with BPIA: A Technical Guide for Researchers
For researchers in the dynamic fields of chemical biology and drug development, photo-crosslinking serves as an indispensable tool for elucidating protein-protein interactions and mapping binding sites. Among the diverse array of photo-activatable crosslinkers, bis-perfluoroarylazides (BPIA) have emerged as a powerful option due to their high reactivity and reduced propensity for undesirable side reactions. However, achieving optimal crosslinking efficiency with BPIA can be a nuanced process. This guide provides a comprehensive technical support center, structured in a question-and-answer format, to address common challenges and empower you to troubleshoot and optimize your BPIA crosslinking experiments with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crosslinking yield is significantly lower than expected. What are the most common culprits?
Low crosslinking efficiency is a frequent hurdle. The root cause often lies in one or more of the following areas: suboptimal photoactivation, issues with the BPIA reagent itself, or interfering components in your reaction mixture. A systematic approach to troubleshooting is key to identifying and resolving the issue.
Initial Checks:
-
Integrity of BPIA: Ensure your BPIA reagent has been stored correctly, protected from light and moisture.[1] Repeated freeze-thaw cycles should be avoided.[2] It is recommended to prepare fresh stock solutions in an appropriate solvent like DMSO or DMF immediately before use, as the reactive groups can hydrolyze over time.[1]
-
UV Light Source: Verify that your UV lamp is emitting at the correct wavelength and intensity. The lamp's output can diminish with age.
Q2: What is the optimal UV wavelength for activating BPIA and how long should I irradiate my sample?
The choice of UV wavelength and irradiation time is critical for efficient photo-activation of the perfluoroaryl azide groups.
Wavelength: Perfluoroaryl azides are typically activated by UV light in the range of 250-370 nm.[3] While shorter wavelengths (e.g., 254 nm) can be effective, longer wavelengths (e.g., 350-365 nm) are often preferred for biological samples to minimize potential photodamage to proteins and nucleic acids.[4][5][6] Some studies have successfully used 350 nm for crosslinking with bis-PFPA compounds.[7]
Irradiation Time and Intensity: The optimal irradiation time and intensity are interdependent and need to be empirically determined for each experimental setup.
-
Insufficient Irradiation: Too short an exposure will result in incomplete activation of the BPIA molecules.
-
Excessive Irradiation: Over-exposure can lead to sample heating and potential degradation of your target proteins.[8]
Optimization Protocol: A time-course experiment is the most effective way to determine the optimal irradiation time.
-
Prepare identical samples containing your target molecules and BPIA.
-
Irradiate the samples for varying durations (e.g., 1, 5, 10, 20, 30 minutes).
-
Include a no-UV control to assess background levels.
-
Analyze the crosslinking efficiency for each time point using SDS-PAGE and Western blotting or mass spectrometry. The optimal time will be the point at which the crosslinked product is maximized without significant degradation of the starting materials.
| Parameter | Recommendation | Rationale |
| UV Wavelength | 350-365 nm | Minimizes photodamage to biological samples while still providing sufficient energy for activation.[4][5][6] |
| Irradiation Time | 5-30 minutes (empirical) | Balances efficient activation with minimizing sample degradation. |
| Irradiation Setup | Place sample on ice | Prevents sample heating during prolonged UV exposure.[3] |
Q3: I suspect my buffer components are interfering with the crosslinking reaction. What should I avoid?
The chemical environment of your reaction is paramount. Certain common laboratory reagents can quench the highly reactive nitrene intermediate or react with the BPIA molecule, significantly reducing crosslinking efficiency.
Known Interferences:
-
Primary Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are highly problematic. The nitrene intermediate can react with primary amines, leading to a reduction in the desired crosslinking.[1][3]
-
Thiol-Containing Reagents: Reducing agents like dithiothreitol (DTT) and β-mercaptoethanol will reduce the azide group to an amine, rendering the BPIA inactive.[9]
-
Nucleophiles and Radical Scavengers: Other nucleophilic species and radical scavengers present in your sample can also quench the reactive nitrene.
Recommended Buffers: Use non-amine, non-nucleophilic buffers such as PBS (phosphate-buffered saline), HEPES, or MOPS.[2][10]
Troubleshooting Workflow for Buffer Interferences:
-
Buffer Exchange: If your protein of interest is in an incompatible buffer, perform a buffer exchange into a recommended buffer using dialysis or a desalting column before adding the BPIA.
-
Test for Quenching: To confirm if a buffer component is the issue, perform a control experiment with a known crosslinking partner in the suspected buffer and compare it to the reaction in a clean buffer like PBS.
Q4: How do I determine the optimal concentration of BPIA for my experiment?
The concentration of BPIA needs to be carefully optimized to achieve a balance between efficient crosslinking and minimizing non-specific interactions and potential protein precipitation.
General Guidelines:
-
Molar Excess: A common starting point is to use a 10- to 50-fold molar excess of BPIA relative to the protein concentration.[3] For in vivo crosslinking, higher concentrations may be necessary to overcome the complexity of the cellular environment.[2]
-
Titration Experiment: The optimal concentration is best determined empirically through a titration experiment.
Optimization Protocol:
-
Set up a series of reactions with a fixed concentration of your target proteins and varying concentrations of BPIA (e.g., 10x, 20x, 50x, 100x molar excess).
-
Irradiate all samples under the optimized UV conditions.
-
Analyze the results by SDS-PAGE. Look for the highest yield of the desired crosslinked product with the least amount of aggregation or non-specific higher molecular weight smearing.
| BPIA Concentration | Potential Outcome |
| Too Low | Insufficient crosslinking events. |
| Optimal | High yield of specific crosslinked product. |
| Too High | Protein aggregation/precipitation, non-specific crosslinking.[1] |
Visualizing the Process: Mechanism and Troubleshooting
To better understand the BPIA crosslinking process and the troubleshooting logic, the following diagrams illustrate the key steps.
Caption: Photoactivation pathway of BPIA.
Caption: Systematic troubleshooting workflow for low BPIA crosslinking efficiency.
Deeper Dive: The Chemistry of Perfluoroaryl Azides
The perfluoroaryl azide moiety in BPIA offers distinct advantages over traditional aryl azides. The electron-withdrawing fluorine atoms increase the electrophilicity of the azide, which can lead to a more efficient generation of the reactive nitrene. Furthermore, perfluorination has been shown to suppress the undesirable side reaction of ring expansion to a dehydroazepine, which can occur with non-fluorinated aryl azides and leads to a loss of crosslinking efficiency.[3]
Upon photolysis, the singlet nitrene is initially formed. This highly reactive species can directly insert into C-H and N-H bonds, forming the desired covalent crosslink. However, the singlet nitrene is short-lived and can also undergo intersystem crossing to the more stable, but less reactive, triplet state. Maximizing the opportunity for the singlet nitrene to react with the target is crucial for high-efficiency crosslinking.
Concluding Remarks
Successfully troubleshooting low crosslinking efficiency with BPIA requires a methodical and informed approach. By systematically evaluating each component of your experimental design—from the integrity of your reagents to the specifics of your reaction conditions—you can pinpoint the source of the issue and implement effective solutions. This guide provides a framework for that process, grounded in the fundamental principles of photoreactive crosslinking chemistry. Remember that empirical optimization is often necessary to achieve the best results for your specific biological system.
References
-
Quenching (fluorescence) - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]
-
On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2017). Polymers, 9(12), 686. [Link]
-
Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PMC. (2018, July 15). Retrieved March 2, 2026, from [Link]
-
On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2025, October 16). Retrieved March 2, 2026, from [Link]
-
Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast - PMC. (2023, October 25). Retrieved March 2, 2026, from [Link]
-
Evaluation of bis (perfluorophenyl azide)s as cross-linkers for a soluble polyimide. (1996). Journal of Materials Chemistry, 6(8), 1249-1252. [Link]
-
Protein purification and UV-induced crosslinking. A, Proof-of-principle... - ResearchGate. (n.d.). Retrieved March 2, 2026, from [Link]
-
Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. (2019). ACS Omega, 4(26), 21953-21960. [Link]
-
Quenching (fluorescence) - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]
-
Systems structural biology measurements by in vivo cross-linking with mass spectrometry - University of Washington. (2019, July 3). Retrieved March 2, 2026, from [Link]
-
Photostabilization of endogenous porphyrins: excited state quenching by fused ring cyanoacrylates†. (2012). Photochemical & Photobiological Sciences, 11(9), 1431-1437. [Link]
-
Analysis of protein-protein interaction of the mitochondrial translocase at work by using technically effective BPA photo-crosslinking method - PubMed. (n.d.). Retrieved March 2, 2026, from [Link]
-
Bioinert solution-cross-linked hydrogen-bonded multilayers on colloidal particles - PubMed. (n.d.). Retrieved March 2, 2026, from [Link]
-
Insights on Chemical Crosslinking Strategies for Proteins - MDPI. (2022, November 22). Retrieved March 2, 2026, from [Link]
-
Systems structural biology measurements by in vivo cross-linking with mass spectrometry - University of Washington. (2019, July 3). Retrieved March 2, 2026, from [Link]
-
Sample preparation guidelines for MS-based cross-linking (XL-MS) - Max Perutz Labs. (n.d.). Retrieved March 2, 2026, from [Link]
-
Investigation of common fluorophores for the detection of nitrated explosives by fluorescence quenching - PubMed. (n.d.). Retrieved March 2, 2026, from [Link]
Sources
- 1. Comparison of photoactivatable crosslinkers for in-gel immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple Pathway Quenchers: Efficient Quenching of Common Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for establishing a protein interactome based on close physical proximity to a target protein within live budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing UV-induced protein degradation during photolysis
Topic: Minimizing UV-induced Protein Degradation During Photolysis
Status: Operational | Tier: Level 3 (Senior Application Support)
Introduction: The "Quantum Yield" Compromise
Welcome to the technical support center. If you are reading this, you are likely facing the classic photolysis dilemma: How do I cleave my target (e.g., a caged ligand or crosslinker) without cleaving my protein?
As a Senior Application Scientist, I often see researchers treat UV light as a binary "on/off" switch. It is not. It is a high-energy reagent. When you irradiate a sample to uncage a compound, you are simultaneously exciting endogenous chromophores within your protein—specifically Tryptophan (Trp) , Tyrosine (Tyr) , and Cystine (disulfide bonds) .
The following guide is not a generic checklist; it is a troubleshooting system designed to decouple your intended photochemistry from unintended protein damage.
Part 1: The Spectral Window (Wavelength Management)
User Issue: "My protein precipitates or loses activity immediately after uncaging, even at 4°C."
Root Cause: You are likely exciting the protein's aromatic residues (280 nm peak) alongside your caged compound. Tryptophan excitation leads to electron ejection, which can directly attack disulfide bonds, causing immediate structural collapse.[1]
Troubleshooting Protocol: The "Red-Shift" Strategy
Most caged groups (e.g., nitrobenzyl derivatives) have absorption tails that extend well beyond their maxima. You must sacrifice some uncaging speed for protein safety.
-
Cut-off Filters are Mandatory: Never use an open-spectrum arc lamp (Hg/Xe) without filtration.
-
Standard: Long-pass filter >300 nm (removes the most damaging UV-C/B).
-
Optimized: Long-pass filter >365 nm (if your caged group allows).
-
Why? The molar absorptivity of Trp drops to near zero >300 nm, drastically reducing the probability of exciting the protein.
-
-
Pulsed vs. Continuous Wave (CW):
-
Recommendation: Use pulsed lasers (e.g., Nd:YAG 355 nm) or flash lamps over continuous arc lamps.
-
Mechanism: Pulsed light allows for thermal relaxation between photons, reducing the cumulative heating effects that exacerbate UV-induced aggregation.
-
Data: Molar Absorptivity Mismatch
| Chromophore | Peak Absorbance (
Part 2: Chemical Defense (Scavenger Formulation)
User Issue: "Mass spectrometry shows mass shifts of +16 Da, +32 Da, or +48 Da on my protein."
Root Cause: This is the signature of oxidation (Oxygen addition). UV exposure generates Reactive Oxygen Species (ROS) via two mechanisms:
-
Type I: Direct electron transfer from excited Trp to solvent/disulfides.[1]
-
Type II: Energy transfer to dissolved oxygen, creating Singlet Oxygen (
).[2]
Troubleshooting Protocol: The "Sacrificial Lamb" System
You cannot stop ROS generation entirely, but you can intercept it. We use additives that react with ROS faster than your protein does.
The Golden Standard: Methionine Methionine is the most effective scavenger because it mimics the vulnerable residues in your protein but is added in massive molar excess.
Formulation Table: The Anti-Photodegradation Cocktail
| Additive | Conc. | Mechanism | Notes |
|---|---|---|---|
| L-Methionine | 10–50 mM | Scavenges Singlet Oxygen & Hydroxyl Radicals | Primary defense. Oxidizes to Met-sulfoxide, sparing protein Met/Trp residues. |
| Sodium Ascorbate | 1–5 mM | General Radical Scavenger | Use with caution; can be pro-oxidant if transition metals (Fe, Cu) are present. |
| Catalase | 20 U/mL | Disproportionates
Critical Warning: Do not use Dithiothreitol (DTT) or Beta-mercaptoethanol (BME) during photolysis if you have essential disulfide bonds. UV light can activate these thiols to become radical attackers themselves.
Part 3: Physical Geometry (The Inner Filter Effect)
User Issue: "I get 90% uncaging in a 10 µL droplet, but only 20% in a 1 mL cuvette with the same exposure."
Root Cause: The Inner Filter Effect (IFE) .[3][4][5][6] Your protein and the caged compound absorb light.[1][2] In a large volume, the "front" of the solution shields the "back." This leads to over-exposure (damage) at the front and under-exposure at the back.
Troubleshooting Protocol: Geometry Optimization
-
Reduce Path Length: Switch from a 1 cm cuvette to a 1 mm or 2 mm path length quartz cell.
-
Turbulent Mixing: Magnetic stirring is non-negotiable for volumes >50 µL. It cycles the protein in and out of the high-intensity zone, averaging the dose.
-
Beam Expansion: If using a laser, expand the beam to cover the entire sample window rather than focusing it on a hot spot.
Part 4: Visualizing the Damage Pathway
To understand why we use filters and scavengers, we must visualize the electron flow. The diagram below illustrates the "Trp-Mediated Disulfide Fission"—the most common cause of UV-induced aggregation.
Figure 1: The mechanism of Trp-mediated disulfide cleavage.[1] Note how Scavengers (Blue path) must intercept the electron/radical before it reduces the disulfide bond (Black path).
Part 5: Validation (Quality Control)
User Issue: "How do I prove to reviewers that my protein is still functional after photolysis?"
Validation Protocol: Do not rely solely on activity assays, as aggregates can sometimes retain partial activity. Use this "Traffic Light" validation system:
-
Green Light (Structural Integrity): SDS-PAGE (Non-Reducing)
-
Run the irradiated sample on a gel without reducing agents.
-
Pass: Single band at the expected MW.
-
Fail: Smears (degradation) or high-MW bands (covalent aggregation/crosslinking).
-
-
Yellow Light (Conformational Stability): Tryptophan Fluorescence
-
Excite at 295 nm, scan emission 310–400 nm.
-
Pass:
remains constant (e.g., ~330 nm for buried Trp). -
Fail: Red-shift (shift to ~350 nm) indicates the Trp environment has become solvent-exposed (unfolding).
-
-
Red Light (Aggregation Check): SEC-HPLC
-
Size Exclusion Chromatography is the gold standard.
-
Pass: Monodisperse peak.
-
Fail: Peaks in the void volume (aggregates).
-
References
-
Kerwin, B. A., & Remmele, R. L. (2007).[7] Protect from light: Photodegradation and protein biologics. Journal of Pharmaceutical Sciences. [Link]
-
Pattison, D. I., & Davies, M. J. (2006). Actions of ultraviolet and visible radiation on spatial structure of proteins. [Link]
-
Cardoso, D. R., et al. (2022). UV-C Light Promotes Reductive Cleavage of Disulfide Bonds.[8] SSRN. [Link]
-
Atlas of Science. (2016). How fast do proteins break apart with light?[Link]
-
Levine, R. L., et al. (2016). Methionine residues as endogenous antioxidants in proteins. Proceedings of the National Academy of Sciences. [Link]
Sources
- 1. atlasofscience.org [atlasofscience.org]
- 2. Photo-Oxidation of Therapeutic Protein Formulations: From Radical Formation to Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.horiba.com [static.horiba.com]
- 4. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 5. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction | PLOS One [journals.plos.org]
- 6. srs.tcu.edu [srs.tcu.edu]
- 7. Protect from light: photodegradation and protein biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. papers.ssrn.com [papers.ssrn.com]
Quenching iodoacetamide reaction with DTT or beta-mercaptoethanol
Welcome to the Technical Support Center for Proteomics Sample Preparation . As a Senior Application Scientist, I frequently encounter mass spectrometry (MS) datasets compromised by a single, often-overlooked step: the failure to properly quench iodoacetamide (IAA) prior to enzymatic digestion.
This guide dissects the chemical causality of alkylation, establishes a self-validating protocol for Dithiothreitol (DTT) or Beta-Mercaptoethanol (BME) quenching, and addresses the most common troubleshooting scenarios to ensure high-fidelity peptide identification.
Visual Workflow: The Sample Preparation Pipeline
Workflow for protein reduction, alkylation, and quenching prior to MS.
Core Methodology: Self-Validating Reduction, Alkylation, and Quenching Protocol
This protocol is designed for 10–100 µg of protein in a standard denaturing buffer (e.g., 8M Urea in 50 mM Ammonium Bicarbonate). The molarities are mathematically locked to ensure complete reduction, saturation of cysteines, and total quenching of excess electrophiles[1].
Step 1: Reduction of Disulfide Bonds
-
Action: Add DTT to a final concentration of 5 mM. Incubate at 56°C for 30 minutes[1].
-
Causality: DTT reduces disulfide bonds to free thiols. The 56°C temperature accelerates the kinetics without inducing urea-based carbamylation, which occurs at temperatures >60°C[1].
-
Self-Validation Check: Ensure your buffer pH is between 8.0 and 8.5. DTT relies on the formation of a nucleophilic thiolate anion (pKa ~8.3) to attack disulfides. If the pH drops too low, reduction will fail.
Step 2: Alkylation of Cysteines
-
Action: Cool the sample to room temperature. Add Iodoacetamide (IAA) to a final concentration of 14 mM. Incubate for 30 minutes at room temperature in the dark[1],[2].
-
Causality: IAA permanently blocks free cysteines via carbamidomethylation (+57.02 Da), preventing disulfide bond reformation[2].
-
Self-Validation Check: IAA must be prepared immediately before use. It is highly light-sensitive; exposure to ambient light generates reactive iodine radicals that cause unpredictable side reactions. If your freshly made IAA solution is yellow or brown, discard it.
Step 3: Quenching Excess Iodoacetamide
-
Action: Add DTT to an additional 5 mM final concentration. Incubate for 15 minutes at room temperature in the dark[1].
-
Causality: The additional DTT acts as a sacrificial nucleophile. Its free thiols rapidly react with the remaining unreacted IAA, forming an inert thioether adduct. This prevents the IAA from attacking trypsin or off-target protein residues[3].
-
Self-Validation Check: Calculate your thiol-to-IAA stoichiometry. 5 mM of initial DTT provides 10 mM of reactive thiols. When you add 14 mM IAA, 10 mM of it is immediately consumed by the initial DTT, leaving ~4 mM of IAA to react with the protein cysteines (which are typically in the micro-molar range). Adding another 5 mM DTT (10 mM thiols) guarantees a massive stoichiometric excess to instantly neutralize that remaining 4 mM of IAA.
Quantitative Data: Reagent Stoichiometry
| Reagent | Experimental Phase | Typical Concentration | Active Functional Groups | Stoichiometric Role |
| DTT | Reduction | 5 mM | 2 Thiols per molecule (10 mM total) | Cleaves protein disulfide bonds |
| IAA | Alkylation | 14 - 20 mM | 1 Electrophile per molecule | Caps free cysteines & consumes initial DTT |
| DTT | Quenching | 5 - 10 mM | 2 Thiols per molecule (10-20 mM total) | Scavenges excess unreacted IAA |
| BME | Quenching (Alt) | 10 - 20 mM | 1 Thiol per molecule | Scavenges excess unreacted IAA |
Troubleshooting & FAQs
Q1: Why is quenching iodoacetamide an absolute requirement before trypsin digestion? A: As demonstrated in the landmark study by[3], failing to quench IAA leads to rampant "overalkylation." IAA is a potent electrophile. Once all highly nucleophilic cysteines are capped, the excess IAA begins attacking secondary nucleophiles, including the N-terminus, Lysine, Histidine, and Aspartic Acid[4],[3]. This phenomenon splits your peptide precursor signals across multiple mass states (adding +57 Da per off-target carbamidomethylation), drastically reducing MS search sensitivity and ruining quantitative accuracy[5]. Furthermore, alkylation of lysine residues directly blocks trypsin cleavage, leading to high rates of missed cleavages.
Q2: Are there differences between using DTT versus beta-mercaptoethanol (BME) for quenching? A: Mechanistically, both reagents utilize free sulfhydryl groups to scavenge IAA. However, DTT is a dithiol, meaning one mole of DTT can neutralize two moles of IAA, making it highly efficient at lower concentrations[2]. BME is a monothiol, requiring double the molar concentration to achieve the same quenching power. Additionally, BME is highly volatile and possesses a pungent odor, making DTT the preferred choice for modern proteomics workflows.
Q3: I am seeing +57 Da modifications on my N-termini and Histidines even after quenching. What went wrong? A: If you observe off-target alkylation despite quenching, the timing or reagent integrity is flawed:
-
Prolonged Alkylation: If the IAA incubation exceeds 30–45 minutes before the quencher is added, off-target alkylation has already occurred[6]. Alkylation should be strictly timed.
-
Reagent Oxidation: DTT oxidizes rapidly in aqueous solutions, forming a closed-ring disulfide that cannot quench IAA. If your DTT stock was not freshly prepared, it lacked the active thiols necessary to neutralize the electrophile[7].
Q4: Can excess DTT from the quenching step interfere with downstream mass spectrometry? A: No. The reaction between DTT and IAA yields an inert thioether adduct. During the standard reverse-phase C18 desalting step (e.g., Sep-Pak or StageTips) prior to LC-MS/MS, this highly hydrophilic adduct, along with any unreacted DTT, is washed away in the void volume[8]. It will not suppress peptide ionization or interfere with MS acquisition.
Mechanistic Visualization: Overalkylation vs. Quenching
Mechanism of IAA off-target alkylation and its prevention via DTT/BME quenching.
References
-
Overalkylation of a protein digest with iodoacetamide Source: Analytical Chemistry (PubMed / NIH) URL:[Link]
-
Step away from the iodoacetamide Source: Matrix Science URL:[Link]
-
Protein Reduction, Alkylation, Digestion Source: University of Washington Proteomics Resource (UWPR) URL:[Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics Source: Journal of Proteomics (PMC / NIH) URL:[Link]
-
Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry Source: RSC Advances URL:[Link]
Sources
- 1. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Step away from the iodoacetamide [matrixscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. assays.cancer.gov [assays.cancer.gov]
Technical Support Center: Optimizing BPIA Workflows in High-Salt Conditions
The following Technical Support Center guide is designed for researchers encountering aggregation issues with BPIA (interpreted here as Biomolecular/Biophysical Interaction Analysis , covering techniques like BLI, SPR, and the specific Bio-Plex Interactome Assay).
The guide addresses the "High-Salt Paradox": using high ionic strength to reduce Non-Specific Binding (NSB) often triggers hydrophobic aggregation.
Current Status: Operational Topic: Mitigating Analyte Aggregation in High-Ionic Strength Buffers Audience: Biophysics Core Facilities, Drug Discovery Scientists
The Core Challenge: The High-Salt Paradox
User Query: "I increased my buffer salt concentration (to >300 mM NaCl) to eliminate non-specific binding (NSB) to my sensor, but now I see irregular binding profiles and baseline noise. Is my protein aggregating?"
Scientist’s Analysis: You are likely encountering the High-Salt Paradox . While high ionic strength effectively screens electrostatic attraction (preventing NSB), it simultaneously compresses the Debye length (the distance over which charge carriers screen the electric field). This reduction in electrostatic repulsion exposes hydrophobic patches on your analyte, leading to hydrophobic collapse and subsequent aggregation.
In BPIA (Biomolecular Interaction Analysis) workflows—whether using Biolayer Interferometry (BLI), SPR, or bead-based assays—aggregates act as "sticky" macro-particles that cause false-positive binding signals, often characterized by "square-wave" association phases or infinite binding (no saturation).
Mechanism of Failure
The diagram below illustrates the transition from a stable, electrostatically shielded state to an aggregated state induced by high salt.[1]
Figure 1: The causal pathway of salt-induced aggregation in BPIA workflows. High salt solves electrostatic NSB but triggers hydrophobic aggregation.[1]
Troubleshooting Guide (Q&A)
Module A: Diagnosis
Q: How do I distinguish between real binding and aggregation on the sensor?
A: Aggregates behave differently than 1:1 binding events. Use the "Stoichiometry Stress Test" to validate your signal.[1]
-
The Profile Check: Real binding follows a Langmuir curve (exponential association). Aggregation often appears as a linear, non-saturating slope or a "jagged" irregular climb.
-
The Dissociation Test: Aggregates rarely dissociate cleanly.[1] If your dissociation phase is flat (koff ≈ 0) despite a weak affinity expectation, it is likely an aggregate sticking to the sensor.
-
The Inverted Injection (Protocol):
-
Inject your "analyte" over a dummy reference sensor (e.g., quenched amine or empty Streptavidin).
-
If you see significant binding to the inert surface in high salt, you are detecting hydrophobic adsorption of aggregates, not specific binding.
-
Module B: Buffer Engineering
Q: I cannot lower the salt concentration because NSB returns. How do I stabilize the protein?
A: You must shift from "Ionic Screening" to "Solubility Tuning." Do not rely solely on NaCl. Use the Hofmeister Series to your advantage and introduce chaotropes or surfactants.[1]
Table 1: Buffer Additives for High-Salt BPIA Workflows
| Component | Recommended Conc. | Mechanism of Action | When to Use |
| Tween-20 / P20 | 0.05% – 0.1% | Sequesters hydrophobic patches; prevents surface adsorption. | Mandatory first step for all BPIA assays. |
| BSA (Bovine Serum Albumin) | 0.1% – 1.0% | Acts as a "sacrificial protein" to coat hydrophobic surfaces. | Use if detergent alone fails. Note: Ensure BSA is IgG-free. |
| L-Arginine / Glutamate | 50 mM – 250 mM | Suppresses protein-protein aggregation via side-chain interaction. | Best for "sticky" antibodies or hydrophobic ligands. |
| Trehalose | 5% – 10% (w/v) | Preferential hydration; stabilizes native conformation. | Use if the protein unfolds in high salt.[1] |
| Na-Glutamate | Replace NaCl | A "salting-in" ion (Hofmeister series) that is gentler than Chloride. | Use when >300mM ionic strength is required but NaCl causes precipitation.[1] |
Module C: Protocol Adjustments
Q: My sample is stable in the tube but aggregates during the assay run. Why?
A: This is often due to shear stress in microfluidics (SPR) or agitation (BLI).
-
For BLI (Octet/Gator): Reduce the shake speed from 1000 rpm to 400–600 rpm. High-speed agitation promotes collision-induced aggregation in high-salt environments.
-
For SPR (Biacore): Reduce flow rates during injection.
-
Filtration: Always filter samples (0.22 µm or 0.1 µm) immediately before the run. In high salt, micro-aggregates form over minutes.
Decision Logic: The "Rescue" Workflow
Follow this logic gate to resolve aggregation issues without sacrificing NSB suppression.
Figure 2: Step-by-step troubleshooting logic for stabilizing analytes in high-salt BPIA buffers.
References & Further Reading
-
Li, H., et al. (2017). "Deconstruction of the beaten Path-Sidestep interaction network provides insights into neuromuscular system development." eLife, 6:e28111.[2] (Defines the Bio-Plex Interactome Assay (BPIA) and validation via SPR).
-
Cytiva (formerly GE Healthcare). "Biacore Sensor Surface Handbook." Cytiva Life Sciences. (Authoritative guide on buffer additives and NSB reduction).
-
Bondos, S. E., & Bicknell, A. (2003). "Detection and prevention of protein aggregation before, during, and after purification." Analytical Biochemistry, 316(2), 223-231. (Mechanisms of salt-induced aggregation and arginine effects).
-
Sartorius. "Octet® Buffer Optimization Guide." Sartorius Application Notes. (Specifics on Tween and BSA in BLI).
(Note: "BPIA" in this guide is treated as a collective term for Biophysical Interaction Analysis workflows, inclusive of the specific Bio-Plex Interactome Assay described by Li et al., 2017).
Sources
Technical Support Center: Benzophenone-Iodoacetamide Conjugates
Topic: Solubility & Stability Optimization for Photoaffinity Labeling Document ID: BPIA-SOL-001 Last Updated: 2025-10-27
Core Concept: The "Hydrophobic-Reactive" Paradox
Welcome to the technical guide for handling Benzophenone-Iodoacetamide (BPh-IA) conjugates. As a Senior Application Scientist, I often see researchers struggle with this probe because it combines two chemically contradictory moieties:
-
Benzophenone (BPh): A highly hydrophobic photo-affinity group that drives the molecule to precipitate in aqueous buffers.
-
Iodoacetamide (IA): A cysteine-reactive alkylating agent that is hydrolytically unstable in aqueous solution, especially at higher pH.
The Challenge: You must keep the molecule soluble enough to label your protein (requiring organic co-solvents) while preventing the iodoacetamide group from hydrolyzing before it reacts (requiring pH control and speed).
Chemical Stability Matrix
| Parameter | Benzophenone (Photo-Group) | Iodoacetamide (Reactive Group) | Conjugate Implication |
| Hydrophobicity | High (Aromatic rings) | Low to Moderate | High: Prone to rapid precipitation upon aqueous dilution. |
| Aqueous Stability | Stable (until UV activation) | Unstable (Hydrolysis) | Time-Sensitive: Must be used immediately after aqueous dilution. |
| Optimal pH | Independent | pH 7.5 – 8.5 | Constraint: Buffer pH must be < 8.5 to minimize hydrolysis, but > 7.0 for Cys reactivity. |
| UV Activation | 350–360 nm | N/A | Light Safety: Ambient light is generally safe; avoid direct sunlight. |
Standard Operating Procedure (SOP): The "Pulse-Dilution" Method
Do not attempt to dissolve BPh-IA powder directly into aqueous buffer. It will form micellar aggregates that appear clear but are catalytically useless. Follow this Two-Stage Dissolution Protocol .
Reagents Required[1][2][3][4][5][6]
-
Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Note: DMSO is preferred for biological compatibility; DMF is better for solubility if the conjugate is exceptionally greasy.
-
Labeling Buffer: PBS or HEPES (pH 7.4 – 8.0). Avoid Tris if possible, as it contains primary amines that can compete if the probe has succinimidyl ester impurities, though for IA it is generally acceptable.
-
Vortex Mixer (set to medium).
Workflow Diagram
Figure 1: The Pulse-Dilution Workflow. Critical timing is required between the "Pulse" and "Incubate" steps to prevent precipitation or hydrolysis.
Detailed Steps
-
Prepare Master Stock (Organic): Dissolve the BPh-IA conjugate in anhydrous DMSO to a concentration of 10–50 mM .
-
Why? High concentration stocks ensure you add minimal organic volume (<5%) to your protein sample later.
-
Storage: Aliquot and store at -80°C. Stable for 6 months [1].
-
-
Prepare Intermediate (Optional but Recommended): If your final labeling concentration is low (e.g., 10 µM), dilute the Master Stock 1:10 in DMSO first. Do not dilute into water yet.
-
The "Pulse" Addition:
-
Have your protein sample ready in buffer (pH 7.5).
-
While gently vortexing the protein sample, slowly pipette the DMSO stock directly into the liquid vortex.
-
Target: Final DMSO concentration should be 1% to 5% (v/v) .
-
-
Incubation (Dark): Incubate for 30–60 minutes in the dark to allow the Iodoacetamide to alkylate surface cysteines.
-
UV Activation: Irradiate at 365 nm to activate the Benzophenone moiety for crosslinking.
Troubleshooting & FAQs
Issue 1: "I see a white precipitate immediately upon adding the probe to my protein."
Diagnosis: The "Solvent Shock" effect. The hydrophobicity of the benzophenone rings drove the molecule out of solution before it could disperse.
Solutions:
-
Increase Organic %: Raise the final DMSO concentration to 10% (if your protein can tolerate it).
-
Use a Dispersant: Add Cyclodextrin (HP-β-CD) at 1–2 equivalents relative to the probe. Cyclodextrins can solubilize the hydrophobic BPh moiety without inhibiting the IA reaction [2].
-
Temperature: If working at 4°C, try warming the buffer to 25°C (Room Temp) before mixing. Hydrophobic interactions are actually stronger at higher temperatures (entropy-driven), but solubility kinetics often improve with heat. Caution: IA hydrolysis also speeds up.
Issue 2: "My labeling efficiency is < 5%."
Diagnosis: This is likely an Iodoacetamide hydrolysis issue, not a solubility issue.
Logic Check:
-
pH Check: Is your buffer pH > 8.0?
-
Fix: IA hydrolyzes rapidly at pH > 8.0. Lower pH to 7.2 – 7.5.
-
-
Thiol Competition: Is there DTT or Mercaptoethanol in your buffer?
-
Fix: Reducing agents will quench the IA immediately. You must desalt your protein into a non-reducing buffer before labeling.
-
-
Old Stock: Did you use a DMSO stock stored at -20°C for months?
-
Fix: IA degrades in DMSO over time if water is present (DMSO is hygroscopic). Use fresh anhydrous DMSO.
-
Issue 3: "Can I use Tris Buffer?"
Answer: Yes, but with reservations.
-
The Risk: While IA is specific to thiols (Cys), it can react with primary amines (Lys, N-terminus) at high pH or high concentration. Tris contains a primary amine.
-
The Verdict: For IA labeling at pH 7.5, Tris is generally acceptable because the reaction rate with amines is orders of magnitude slower than with thiols. However, HEPES or Phosphate is safer to eliminate side-reactions.
Advanced Optimization: The Solubility Decision Tree
Use this logic flow to determine the optimal solvent system for your specific conjugate and protein pair.
Figure 2: Logic tree for resolving persistent solubility issues.
References
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[2] (Chapter 5: Heterobifunctional Crosslinkers).
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.
-
Smyth, D. G., et al. (1964). The Specific Alkylation by Iodoacetamide of Histidine-12 in the Active Site of Ribonuclease.[3] Journal of Biological Chemistry. (Data on IA pH specificity).
-
Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking. (General guidelines on DMSO/DMF compatibility).
Sources
Navigating the Nuances of Cysteine Alkylation: A Guide to pH Optimization
Technical Support & Troubleshooting Guide
Welcome to the technical support center for optimizing iodoacetamide-based cysteine alkylation. As a Senior Application Scientist, I've designed this guide to move beyond simple step-by-step instructions. Instead, we will delve into the chemical principles governing this critical step in protein and peptide sample preparation. Understanding the "why" behind the protocol is paramount to troubleshooting unexpected results and ensuring the integrity of your downstream analyses, such as mass spectrometry.
This guide is structured to first answer your most pressing questions and then provide in-depth troubleshooting advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: Why is pH so critical for iodoacetamide alkylation of cysteine residues?
The specificity and efficiency of the alkylation reaction are directly governed by pH. The reaction is a nucleophilic substitution (SN2) where the deprotonated sulfhydryl group of cysteine, known as the thiolate anion (-S⁻), acts as the nucleophile.[1][2] The protonated thiol form (-SH) is a significantly weaker nucleophile. The concentration of the reactive thiolate anion is dependent on the pH of the solution and the pKa of the cysteine's sulfhydryl group, which is typically around 8.3-8.5 in proteins.[3][4]
-
At low pH (e.g., below 7.0): The sulfhydryl group is predominantly in its protonated (-SH) state. This leads to a very slow or incomplete reaction, resulting in unalkylated cysteine residues that can reform disulfide bonds.[5]
-
At optimal pH (7.5-8.5): A sufficient concentration of the highly reactive thiolate anion is present to drive the alkylation reaction to completion efficiently and specifically.[6][7][8]
-
At high pH (e.g., above 9.0): While the concentration of the thiolate anion is high, the risk of off-target reactions with other nucleophilic amino acid side chains, such as lysine and histidine, increases significantly.[9] Iodoacetamide itself can also become unstable and undergo hydrolysis.
Q2: What is the ideal pH range for my experiment?
For most applications, a pH between 8.0 and 8.5 is considered optimal.[6][10] This range provides a robust balance between reaction efficiency with cysteine and minimizing side reactions. Using a buffer like Tris-HCl or HEPES within this range is common practice.[11][12]
Q3: Can I perform the alkylation at neutral pH (7.0)?
Yes, the reaction will proceed at pH 7.0, but it will be significantly slower.[9][13] If you must work at a neutral pH, you may need to increase the reaction time or temperature to ensure complete alkylation.[5] However, be aware that this could also increase the chance of other modifications.
Q4: What are the consequences of incomplete alkylation?
Incomplete alkylation is a major source of variability in proteomics experiments. If cysteine residues are not fully "capped," they can:
-
Reform disulfide bonds: This can lead to protein aggregation and precipitation, and it interferes with proper enzymatic digestion (e.g., by trypsin).
-
Lead to ambiguous mass spectrometry results: Peptides containing unalkylated cysteine will have a different mass than their alkylated counterparts, complicating data analysis.
-
Be susceptible to other modifications: Free thiols are prone to oxidation and other chemical modifications during sample processing.
Q5: What are the most common side reactions of iodoacetamide?
While iodoacetamide is relatively specific for cysteine at the optimal pH, it can react with other nucleophilic residues, especially at higher pH or with excessive reagent concentrations.[9] These include:
-
Methionine: Alkylation of the thioether side chain.[14]
-
Lysine: Alkylation of the primary amine in the side chain.[9]
-
N-terminus: Alkylation of the N-terminal amino group.[9]
Visualizing the Mechanism: The Role of pH
The following diagram illustrates the pH-dependent equilibrium of the cysteine sulfhydryl group and its subsequent reaction with iodoacetamide. The key takeaway is that the deprotonated thiolate is the reactive species.
Caption: pH-dependent alkylation of cysteine by iodoacetamide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Alkylation (Observed by free thiols or disulfide-linked peptides) | 1. Incorrect pH: The buffer pH is too low (e.g., < 7.5). | 1. Verify the pH of your buffer. Prepare fresh buffer if necessary. Ensure the final pH of the protein solution after adding all reagents is between 8.0 and 8.5.[10] |
| 2. Insufficient Iodoacetamide: The molar excess of iodoacetamide over the reducing agent (e.g., DTT, TCEP) is too low. | 2. A common practice is to use a 2 to 5-fold molar excess of iodoacetamide relative to the reducing agent.[7][16] | |
| 3. Degraded Iodoacetamide: Iodoacetamide is light-sensitive and can degrade over time.[15] | 3. Prepare iodoacetamide solutions fresh immediately before use and protect them from light.[12] Store the solid reagent at 4°C, protected from light and moisture. | |
| Evidence of Off-Target Modifications (e.g., modified Lys, His, Met) | 1. pH is too high: The buffer pH is > 9.0. | 1. Lower the pH of the alkylation buffer to the optimal range of 8.0-8.5. |
| 2. Excess Iodoacetamide: A large excess of the alkylating agent was used. | 2. Reduce the concentration of iodoacetamide. Use the minimum concentration that achieves complete cysteine alkylation. | |
| 3. Prolonged Incubation: The reaction was allowed to proceed for too long. | 3. Shorten the incubation time. A 20-45 minute incubation at room temperature in the dark is typically sufficient.[9][12][17] | |
| Protein Precipitation During Alkylation | 1. Suboptimal Buffer Conditions: The buffer composition is not maintaining protein solubility. | 1. Ensure your buffer contains a denaturant like urea (up to 8M) or guanidine hydrochloride (up to 6M) if you are working with a complex protein mixture or difficult-to-solubilize proteins.[12][18] |
| 2. Incorrect Reagent Addition Order: Adding iodoacetamide before the reducing agent. | 2. Always perform reduction before alkylation. Reducing agents will react with and consume iodoacetamide.[19] |
Experimental Protocol: In-Solution Protein Alkylation
This protocol provides a standard workflow for the reduction and alkylation of proteins in solution prior to enzymatic digestion for mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M Urea, 100 mM Tris-HCl, pH 8.5)[12]
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 200 mM DTT)
-
Iodoacetamide (IAA) stock solution (e.g., 500 mM in water, prepared fresh )[9]
-
Quenching reagent (e.g., DTT)
Procedure:
-
Protein Solubilization and Denaturation:
-
Ensure your protein sample is fully solubilized and denatured. A common buffer is 8 M urea in 100 mM Tris-HCl, pH 8.5.[12]
-
-
Reduction:
-
Cooling:
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Prepare the iodoacetamide solution immediately before use.
-
Add the iodoacetamide solution to the reduced protein sample. A final concentration of 15-20 mM is common, ensuring a molar excess over the reducing agent.[9]
-
Crucially, perform this step in the dark by wrapping the tube in aluminum foil or placing it in a dark drawer.[7][12]
-
-
Quenching:
-
Stop the alkylation reaction by adding a quenching reagent. DTT can be added to a final concentration of ~20 mM to consume any excess iodoacetamide.[9]
-
Incubate for 15 minutes at room temperature.
-
-
Downstream Processing:
-
The sample is now ready for buffer exchange (to remove urea) and enzymatic digestion (e.g., with trypsin).
-
By carefully controlling the pH and other reaction parameters, you can achieve complete and specific alkylation of cysteine residues, paving the way for high-quality and reproducible results in your research.
References
-
Bio-protocol. (n.d.). Protein Reduction, Alkylation, and Digestion. Bio-protocol. Retrieved from [Link]
-
Vaia. (n.d.). Draw a simple mechanism for the reaction of a cysteine sulfhydryl group with iodoacetamide. Vaia. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Iodoacetamide. Wikipedia. Retrieved from [Link]
-
Fu, Q., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PLoS One, 13(5), e0196973. Retrieved from [Link]
-
ResearchGate. (n.d.). Does Iodoactamide not work on LMW thiols?. ResearchGate. Retrieved from [Link]
-
Caltech Proteome Exploration Laboratory. (n.d.). Protocols. Caltech. Retrieved from [Link]
-
Pal, D., & Chakrabarti, P. (1998). Different Types of Interactions Involving Cysteine Sulfhydryl Group in Proteins. Journal of Biomolecular Structure and Dynamics, 15(6), 1059-1071. Retrieved from [Link]
-
Izon Science. (n.d.). Best practices for cysteine analysis. Izon Science. Retrieved from [Link]
-
Gris-Alonso, M., et al. (2016). Evaluation of Methods for the Calculation of the pKa of Cysteine Residues in Proteins. Journal of Chemical Theory and Computation, 12(10), 5137-5148. Retrieved from [Link]
-
IUCr Journals. (2001). Counting the number of disulfides and thiol groups in proteins and a novel approach for determining the local pKa for cysteine. IUCr Journals. Retrieved from [Link]
-
Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158. Retrieved from [Link]
-
The Rockefeller University. (n.d.). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. The Rockefeller University. Retrieved from [Link]
-
protocols.io. (2022, August 17). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). protocols.io. Retrieved from [Link]
-
Hanson, S. R., et al. (2007). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry, 370(1), 1-9. Retrieved from [Link]
-
ResearchGate. (n.d.). pK a determination of cysteine sulfhydryl group. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2016, August 19). Evaluation of Methods for the Calculation of the pKa of Cysteine Residues in Proteins. ACS Publications. Retrieved from [Link]
-
ACS Publications. (2026, January 7). TIPP: A Novel Iodoacetamide Reaction-Induced Protein Precipitation Approach for Proteome-Wide Ligand-Target Identification. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). 20 questions with answers in IODOACETAMIDE. ResearchGate. Retrieved from [Link]
-
G-Biosciences. (n.d.). OneQuant™ Iodoacetamide. G-Biosciences. Retrieved from [Link]
-
Anson, M. L. (1941). The reactions of iodine and iodoacetamide with native egg albumin. Journal of General Physiology, 24(4), 399–421. Retrieved from [Link]
-
Bio-Rad. (n.d.). ReadyPrep™ Reduction-Alkylation Kit Instruction Manual. Bio-Rad. Retrieved from [Link]
-
G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. G-Biosciences. Retrieved from [Link]
-
Fruchter, R. G., & Crestfield, A. M. (1965). The specific alkylation by iodoacetamide of histidine-12 in the active site of ribonuclease. Journal of Biological Chemistry, 240(9), 3868-3874. Retrieved from [Link]
-
UBPBio. (n.d.). 2-Iodoacetamide. UBPBio. Retrieved from [Link]
-
ProtTech. (n.d.). Cysteine Alkylation Before SDS-PAGE. ProtTech. Retrieved from [Link]
-
ResearchGate. (n.d.). Should protein digestion be quenched before adding TMT reagent?. ResearchGate. Retrieved from [Link]
Sources
- 1. vaia.com [vaia.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Evaluation of Methods for the Calculation of the pKa of Cysteine Residues in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols - Proteome Exploration Laboratory [pel.caltech.edu]
- 13. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ubpbio.com [ubpbio.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 19. researchgate.net [researchgate.net]
Identifying BPIA crosslinked sites using LC-MS/MS
As a Senior Application Scientist in structural proteomics, I frequently guide research teams away from generic, "shotgun" crosslinking strategies toward highly targeted, mechanistic approaches. When mapping transient or low-affinity protein-protein interactions (PPIs)—such as chaperone-substrate networks—global amine-reactive probes often yield overly complex, uninterpretable data.
This guide provides an in-depth, comparative analysis of BPIA (Benzophenone-4-iodoacetamide) crosslinking coupled with LC-MS/MS. By leveraging site-directed photo-crosslinking, BPIA allows you to plant a "molecular flag" at a specific residue and covalently capture any interacting partner within a defined spatial radius.
Mechanistic Causality: Why Choose BPIA?
BPIA is a heterobifunctional, photoactivatable crosslinker designed for site-specific interaction mapping. Its utility stems from the distinct chemical causality of its two reactive groups:
-
The Anchor (Iodoacetamide): In the dark, the iodoacetamide moiety reacts exclusively with free sulfhydryl groups (cysteine residues) via nucleophilic substitution. By engineering a single cysteine into a protein of interest, you establish a precise, known starting coordinate for the crosslink.
-
The Probe (Benzophenone): Upon UV irradiation at 365 nm, the benzophenone moiety is excited to a triplet diradical state. It abstracts a hydrogen atom from a nearby C-H bond (within a ~10 Å spacer distance) and rapidly collapses to form a stable C-C covalent bond 1.
Because benzophenone reacts with ubiquitous C-H bonds rather than specific amino acid side chains (like lysine-reactive probes), it is completely independent of the chemical nature of the binding environment 2. This has made BPIA the gold standard for mapping complex architectures, such as TRiC/CCT chaperonins 1 and DnaK-substrate interactions 3.
Objective Comparison: BPIA vs. Alternative Crosslinkers
To choose the right crosslinker, you must balance spatial resolution against analytical complexity. While diazirine-based crosslinkers (e.g., Sulfo-SDA) offer a shorter spacer arm, benzophenones like BPIA and Sulfo-SBP provide complementary structural coverage and are less prone to rapid quenching by water 4.
| Feature | BPIA | Sulfo-SDA | DSSO / DSBU |
| Reactive Groups | Iodoacetamide / Benzophenone | NHS-Ester / Diazirine | NHS-Ester / NHS-Ester |
| Target Residues | Cys | Lys | Lys |
| Spacer Arm Length | ~10.0 Å | ~3.9 Å | 10.3 Å / 12.5 Å |
| Activation Method | Dark Incubation + UV (365 nm) | Dark Incubation + UV (365 nm) | Chemical only |
| MS/MS Spectra | Chimeric (Non-cleavable) | Chimeric (Non-cleavable) | Signature doublets (MS-Cleavable) |
| Ideal Use Case | Site-specific mapping from a known mutant anchor | High-density surface mapping | Global interactomics of native complexes |
Self-Validating Experimental Protocol
A robust LC-MS/MS crosslinking workflow must be a self-validating system. Every step below includes a built-in control to distinguish true physiological interactions from experimental artifacts.
Phase I: Site-Specific Anchoring (Dark Phase)
-
Preparation: Reduce the engineered single-Cys protein with 5 mM TCEP for 30 min to break off-target disulfide bonds.
-
Labeling: Add BPIA (dissolved in DMF) to a final concentration of 10–20 µM (typically a 5-to-10-fold molar excess). Incubate for 1 hour at room temperature in strict darkness to prevent premature photolysis 2.
-
Quenching: Quench unreacted BPIA with a 5-fold excess of DTT for 15 min, followed by size-exclusion chromatography (SEC) to remove free crosslinker.
-
Self-Validation Check: Analyze a wild-type (Cys-free) control protein in parallel. Intact mass spectrometry must show a mass shift (+BPIA) only on the engineered mutant, proving absolute site-specificity.
Phase II: Complex Assembly & Photo-crosslinking
-
Assembly: Mix the BPIA-labeled protein with its target interacting partner. Incubate at physiological temperature to allow complex formation.
-
Irradiation: Expose the sample to UV light (365 nm, 100 W) at a distance of 5 cm for 5–10 minutes on ice 5.
-
Self-Validation Check: Always run a "-UV" control. When resolved on an SDS-PAGE gel, the high-molecular-weight crosslinked band must be entirely absent in the "-UV" lane, confirming the interaction is covalently trapped by photolysis, not aggregation.
Phase III: LC-MS/MS Data Acquisition
-
Digestion: Perform standard in-solution tryptic digestion.
-
LC-MS/MS: Inject onto a nano-LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Fragmentation Causality: Because BPIA forms a non-cleavable linkage, MS2 fragmentation will yield a chimeric spectrum containing b- and y-ions from both crosslinked peptides. Use Higher-energy C-trap dissociation (HCD) with stepped collision energies to ensure adequate backbone fragmentation of both the anchor peptide and the target peptide 4.
Workflow Visualizations
Fig 1: Stepwise mechanism of site-specific BPIA labeling and UV-induced photo-crosslinking.
Fig 2: LC-MS/MS analytical workflow for identifying non-cleavable BPIA crosslinked peptides.
References
1.1 - bennington.edu 2.5 - uni-konstanz.de 3.2 - nih.gov 4.4 - nih.gov 5.3 - uu.nl
Sources
- 1. bennington.edu [bennington.edu]
- 2. Dual Binding Mode of the Nascent Polypeptide-associated Complex Reveals a Novel Universal Adapter Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
Western Blot Shift Analysis for BPIA Crosslinked Proteins
Topic: Western blot shift analysis for BPIA crosslinked proteins Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
A Comparative Technical Guide for Protein Interaction Profiling
Executive Summary
In the landscape of transient protein-protein interaction (PPI) analysis, Benzophenone-4-iodoacetamide (BPIA) occupies a critical niche. Unlike standard amine-reactive crosslinkers (e.g., DSS, BS3) that lock stable complexes, BPIA is a heterobifunctional photo-affinity probe . It combines cysteine-specific chemical labeling with UV-inducible, promiscuous crosslinking.
This guide provides a rigorous technical breakdown of BPIA-mediated Western blot (WB) shift analysis. We compare its performance against diazirine and NHS-ester alternatives, detailing the specific "band shift" phenomenology required to validate drug-target engagement or transient PPIs.
Mechanism of Action: The "Bait-and-Trap" System
BPIA operates on a two-step "Bait-and-Trap" mechanism, distinguishing it from homobifunctional crosslinkers.
-
The Anchor (Chemical): The iodoacetamide group reacts specifically with reduced sulfhydryl groups (-SH) on Cysteine residues under dark conditions. This "anchors" the probe to your bait protein.
-
The Trap (Photochemical): The benzophenone moiety remains inert until activated by UV light (350–365 nm).[1] Upon excitation, it forms a triplet diradical that abstracts a hydrogen atom from any nearby backbone or side chain (within ~3-4 Å), forming a covalent Carbon-Carbon bond.
Diagram 1: BPIA Reaction Mechanism
Caption: Step-wise mechanism of BPIA: Cysteine-specific anchoring followed by UV-induced promiscuous capture.
Comparative Analysis: BPIA vs. Alternatives
Selecting the right crosslinker is a trade-off between specificity, reactivity, and stability.
| Feature | BPIA (Benzophenone) | SDA / Diazirine | DSS / BS3 (NHS-Esters) |
| Chemistry | Cys-directed (Anchor) + Photo (Trap) | Amine-directed or Photo + Photo | Lysine-directed (Homobifunctional) |
| Reactivity | Reversible Excitation: If C-H insertion fails, it relaxes to ground state and can be re-excited.[1] | One-Shot: Forms carbene; if it reacts with water, it is dead. | Chemical: Reacts immediately upon mixing; no trigger control. |
| Crosslinking Radius | ~3–4 Å (Short) | ~3–4 Å (Short) | ~11.4 Å (Longer spacer) |
| Specificity | High (Cys anchor allows site-selective mapping). | Lower (Carbenes are highly promiscuous). | High (Lysine specific), but misses Lys-poor interfaces. |
| WB Shift Clarity | High: Covalent capture is robust due to "repeated excitation" cycles. | Moderate: Lower yield due to water quenching of carbenes. | Variable: Can cause massive aggregation (smears) if over-crosslinked. |
| Best Use Case | Mapping binding pockets where a Cys is available/engineered. | Unknown binding sites; highly transient interactions. | Stable protein complexes; structural topology. |
Expert Insight: BPIA is superior when you can engineer a single Cysteine into a binding pocket (Cysteine Scanning). The "reversible excitation" of benzophenone allows it to "wait" for the transient interaction to occur during the UV irradiation window, often resulting in higher yields of the crosslinked species compared to diazirines.
Experimental Protocol: Western Blot Shift Workflow
This protocol is designed to maximize the signal-to-noise ratio of the shifted band.
Phase 1: Probe Labeling (The Anchor)
-
Preparation: Dissolve BPIA in DMSO to 50 mM (Stock).
-
Reduction (Optional but Recommended): Treat protein lysate with TCEP (non-thiol reducing agent) to ensure Cysteines are reduced. Avoid DTT or Mercaptoethanol as they will scavenge the iodoacetamide.
-
Labeling: Dilute protein to 1 mg/mL in PBS (pH 7.4). Add BPIA to a final concentration of 100–500 µM (10–50x molar excess).
-
Incubation: Incubate for 1 hour at Room Temperature in the DARK .
-
Desalting: Remove unreacted BPIA using Zeba Spin Desalting Columns (7K MWCO). Critical Step: Free BPIA will compete for the target during photo-activation.
Phase 2: Interaction & Crosslinking (The Trap)
-
Binding: Incubate the labeled "Bait" protein with the "Prey" (lysate or purified protein) for 1–2 hours at 4°C to establish equilibrium.
-
Activation: Place samples on ice. Irradiate with UV light (365 nm) for 15–30 minutes .
-
Note: Use a glass filter to block UV <300 nm to prevent protein damage.
-
Distance: Keep lamp ~5 cm from sample.
-
Phase 3: Western Blot Analysis
-
Denaturation: Add SDS-PAGE Loading Buffer (reducing) and boil at 95°C for 5 minutes.
-
Why Reducing? BPIA forms non-cleavable C-C bonds. Reducing agents will break natural disulfides but will not break the BPIA crosslink, ensuring the shift is due to the probe and not random disulfide aggregation.
-
-
Electrophoresis: Run on a 4–12% Gradient Gel to resolve high MW complexes.
-
Transfer & Blot: Standard WB protocol.
Diagram 2: Experimental Workflow
Caption: Optimized workflow for BPIA crosslinking. Step 2 is critical to prevent free probe interference.
Data Interpretation: Analyzing the Shift
The "Shift" is the gold standard for verifying interaction.
Calculating the Shift
-
MW_Linker: BPIA adds negligible mass (~0.3 kDa).
-
The Shift: The band will appear at the sum of the two proteins' molecular weights.
Interpretation Scenarios
| Observation | Interpretation | Action |
| Distinct Shifted Band | Success. Specific interaction captured.[2] | Validate specificity by competing with excess free ligand/peptide. |
| Smear (High MW) | Non-specific Aggregation. Over-crosslinking or protein degradation. | Reduce UV time or BPIA concentration. Ensure sample is on ice during UV. |
| No Shift | Failure. No interaction or Cys not labeled. | Check Cys accessibility (DTNB assay). Ensure UV lamp intensity is sufficient. |
| Shift in Control (No UV) | Disulfide Artifact. | Ensure Loading Buffer has fresh DTT/BME. |
Troubleshooting & Critical Controls
To ensure Trustworthiness (Part 2 of requirements), every experiment must include these controls:
-
Minus UV Control: Sample with BPIA + Target but NO UV. Result must show NO shift. If shift exists, it's chemical aggregation, not photo-crosslinking.
-
Competition Control: Add excess soluble ligand/inhibitor before adding the Target. Result must show reduced intensity of the shifted band.
-
Non-Specific Protein Control: Incubate BPIA-labeled bait with BSA or a non-interacting protein. Result must show NO shift.
References
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673. Link
-
Tanaka, Y., et al. (2008). Photoaffinity labeling of the receptor for the transient receptor potential channel agonist. Bioorganic & Medicinal Chemistry Letters, 18(11), 3204-3207. Link
-
Smith, A. L., et al. (2015). Protein-Protein Interaction Analysis by Western Blotting. Thermo Fisher Scientific Technical Guides. Link
-
Preston, G. W., & Wilson, A. J. (2013). Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews, 42(8), 3289-3301. Link
Sources
A Comparative Guide to BPIA and Diazirine-Based Photoaffinity Labels for Target Identification
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug discovery and chemical biology, the precise identification of a small molecule's biological targets is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture and subsequently identify these molecular interactions within a complex biological milieu.[1] This guide provides an in-depth, objective comparison of two of the most prevalent classes of photoreactive groups used in PAL probes: benzophenone-based photoaffinity labels (BPIA) and their diazirine-based counterparts.
Mechanistic Foundations: A Tale of Two Reactive Intermediates
The fundamental difference between BPIA and diazirine-based labels lies in the nature of the reactive species generated upon photoactivation.[2] This distinction dictates their reactivity profiles, labeling efficiencies, and ultimately, their suitability for specific research applications.
Benzophenone (BPIA): The Diradical Pathway
Upon irradiation with UV light (typically 350-365 nm), a benzophenone moiety transitions to an excited triplet diradical state.[2] This species is a potent hydrogen abstractor, capable of pulling a hydrogen atom from a nearby C-H bond to form a pair of radicals that then combine to create a stable C-C covalent bond.[2] A key feature of this mechanism is its potential for reversibility; if a suitable reaction partner is not immediately available, the excited benzophenone can revert to its ground state, allowing for repeated excitation.[2]
Diazirine: The Carbene Insertion
Diazirines, in contrast, are three-membered ring structures that, upon photoactivation with long-wave UV light (330-370 nm), extrude nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[2][3] This carbene is exceptionally reactive and can rapidly and non-selectively insert into various chemical bonds in its immediate vicinity, including C-H, N-H, and O-H bonds, to form covalent linkages.[2] However, the photochemical fate of diazirines is not solely the generation of carbenes. They can also isomerize to form linear diazo compounds, which are themselves reactive species.[4][5]
Diagram of Photoactivation Mechanisms
Caption: Photoactivation pathways of BPIA and diazirine-based labels.
Performance Comparison: A Data-Driven Analysis
The choice between BPIA and diazirine-based probes often hinges on a trade-off between labeling efficiency, specificity, and the nature of the biological question being addressed.
| Feature | Benzophenone (BPIA) | Diazirine | Supporting Evidence |
| Reactive Intermediate | Triplet Diradical | Carbene (and Diazo) | [2] |
| Activation Wavelength | ~350-365 nm | ~330-370 nm | [2] |
| Reactivity | Moderately reactive, prefers electron-rich C-H bonds | Highly reactive, inserts into C-H, O-H, N-H bonds | [2][5][6] |
| Labeling Efficiency | Generally lower, but can be increased with longer irradiation | Often higher due to the high reactivity of the carbene | [4][7] |
| Specificity | Can exhibit some preference for certain amino acid residues (e.g., methionine) | Generally considered more non-specific, labeling what is in closest proximity | [4][8] |
| Off-Target Labeling | Can be an issue with longer irradiation times | Can be minimized due to the short lifetime of the carbene, but diazo intermediate can lead to non-specific labeling | [4][6] |
| Stability | Generally stable in various solvents and during synthesis | Aliphatic diazirines can be less stable; trifluoromethylphenyl diazirines offer improved stability | [4][6] |
| Size | Bulkier, which can sometimes interfere with ligand binding | Smaller, minimizing steric hindrance | [4][7] |
Key Experimental Insights:
-
Labeling Efficiency and Time: Studies have shown that diazirine-based probes can achieve similar or even higher protein labeling yields with significantly shorter irradiation times compared to benzophenone-based probes.[7] This can be advantageous in reducing potential damage to biological samples from prolonged UV exposure.[7]
-
Specificity and Off-Targets: While the high reactivity of the carbene generated from diazirines leads to less biased labeling of proximal molecules, the formation of a longer-lived diazo intermediate can result in non-specific labeling of nucleophilic residues, particularly acidic amino acids.[4][8][9] Benzophenones, while potentially showing some preference for certain residues like methionine, can also lead to non-specific labeling, especially with extended irradiation.[4] Some studies have even identified specific off-target proteins, such as human glyoxalase 1, that can bind to benzophenone and its analogs.[10]
-
Probe Design and Synthesis: The synthesis of diazirine-containing probes can be more complex and challenging compared to the more readily available benzophenone building blocks.[6][11] However, advancements in synthetic methodologies are continually making diazirines more accessible.[12]
Experimental Protocols: A Practical Guide
The successful application of photoaffinity labeling relies on meticulously planned and executed experiments. Below are generalized, step-by-step protocols for using both BPIA and diazirine-based probes.
General Workflow for Photoaffinity Labeling
Caption: A generalized experimental workflow for photoaffinity labeling.
Protocol 1: Photoaffinity Labeling with a BPIA Probe
-
Probe Incubation: Incubate your biological sample (e.g., live cells, cell lysate) with the BPIA-containing probe at a predetermined concentration and for a sufficient time to allow for binding to the target protein(s). Include a competition control where the sample is co-incubated with an excess of the non-crosslinking parent molecule to identify specific binding partners.[2]
-
UV Irradiation: Irradiate the sample with UV light at a wavelength of approximately 350-360 nm.[6] The duration of irradiation may need to be optimized and can range from minutes to over an hour.[7] Perform this step on ice to minimize heat-induced damage to the sample.
-
Sample Processing: If working with live cells, lyse the cells to release the proteins.
-
Click Chemistry (if applicable): If your BPIA probe contains a bioorthogonal handle (e.g., an alkyne), perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide) for subsequent enrichment.[13]
-
Enrichment: Use an affinity matrix (e.g., streptavidin beads for biotin-tagged proteins) to enrich for the covalently labeled proteins.[14]
-
Analysis: Elute the enriched proteins and identify them using standard proteomic techniques such as SDS-PAGE followed by mass spectrometry.[14]
Protocol 2: Photoaffinity Labeling with a Diazirine Probe
-
Probe Incubation: Similar to the BPIA protocol, incubate the biological sample with the diazirine-containing probe. It is crucial to perform this and subsequent steps in the dark or under red light to prevent premature activation of the diazirine.[15] A competition control is also essential here.[2]
-
UV Irradiation: Irradiate the sample with UV light at a wavelength of approximately 350-380 nm.[5] Diazirine probes often require shorter irradiation times than BPIA probes.[7] As with BPIA, perform this step on ice.
-
Sample Processing: Lyse the cells if the experiment was performed on live cells.
-
Click Chemistry (if applicable): Conjugate a reporter tag to the probe's bioorthogonal handle via click chemistry.[13]
-
Enrichment: Enrich the labeled proteins using an appropriate affinity matrix.[14]
-
Analysis: Identify the enriched proteins using proteomic methods.[14]
Choosing the Right Tool for the Job: A Decision Framework
The selection of a photoaffinity label should be a deliberate choice based on the specific goals of the experiment.
When to Choose BPIA:
-
Ease of Synthesis: Benzophenone building blocks are often more readily available and their incorporation into probes can be more straightforward.[6]
-
Robustness: Benzophenones are generally very stable, which can be an advantage during multi-step probe synthesis.[6]
-
Established Protocols: There is a vast body of literature on the use of benzophenones in photoaffinity labeling, providing a wealth of established protocols.
When to Choose Diazirine:
-
Minimizing Steric Hindrance: The smaller size of the diazirine group is advantageous when studying systems where a bulky label might interfere with ligand-protein interactions.[4][7]
-
Higher Labeling Efficiency with Shorter Irradiation: In cases where short irradiation times are critical to preserve the integrity of the biological sample, diazirines are often the preferred choice.[7]
-
Probing for Proximity: The highly reactive and short-lived carbene intermediate is ideal for capturing the nearest molecular neighbors, providing a high-resolution snapshot of the binding event.[6]
-
Reduced Labeling Bias: While the diazo intermediate can introduce some bias, the carbene's reactivity is generally less selective than the benzophenone diradical, leading to a more unbiased labeling of the immediate molecular environment.[8]
Future Perspectives
The field of photoaffinity labeling is continually evolving. The development of new diazirine scaffolds, such as spirocyclic diazirines, aims to minimize the formation of the diazo intermediate and favor a "true" carbene mechanism for more precise labeling.[16] Furthermore, the design of novel photoreactive groups beyond the traditional BPIA and diazirine families promises to expand the toolkit available to researchers, offering new possibilities for dissecting complex biological interactions.
References
- Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - RSC Publishing.
- Principle of photoaffinity labeling of proteins with diazirine... | Download Scientific Diagram - ResearchGate.
- Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes | Organic Letters - ACS Publications.
- Diazirine Derivatives: Tools for Advanced Photoaffinity Labeling (PAL) | Custom Synthesis Services | Contract Research | Life Chemicals.
- Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines - Caltech Authors.
- Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments | Request PDF - ResearchGate.
- Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis | Journal of Medicinal Chemistry - ACS Publications.
- DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION Takenori Tomohiro* and - Semantic Scholar.
- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - eScholarship.org.
- Publication: Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling - Harvard DASH.
- Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry.
- Recent Advances in Target Characterization and Identification by Photoaffinity Probes.
- Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC.
- A Comparative Analysis of Benzophenone and Diazirine Photo-Crosslinkers for Biological Research - Benchchem.
- Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers' - RSC Publishing.
- Design, Synthesis and Evaluation of Novel Diazirine Photolabels with Improved Ambient Light Stability and Fluorous-Based Enrichment Capacity - Digital Commons @ USF - University of South Florida.
- Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein | ACS Chemical Biology - ACS Publications.
- Benzophenone and its analogs bind to human glyoxalase 1 - PMC - NIH.
- Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - ResearchGate.
- Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PubMed.
- Proposed mechanisms of different types of photoaffinity labeling - ResearchGate.
- Photoaffinity labelling of alpha-synuclein using diazirine labelled caffeine, nicotine and 1-aminoindan - CORE.
- Photoaffinity labeling in target- and binding-site identification - PMC.
- Labeling preferences of diazirines with protein biomolecules - PMC - NIH.
- The standard experimental protocol for the photoaffinity method. 1.... - ResearchGate.
- Off-target identification by chemical proteomics for the understanding of drug side effects.
- A typical photoaffinity labeling experimental protocol to identify the... - ResearchGate.
- Labeling Preferences of Diazirines with Protein Biomolecules - ChemRxiv.
- Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy - ResearchGate.
- Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing).
- Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy - PMC.
- Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC.
- Photoaffinity labeling - Wikipedia.
- Comparison of the reactivity of carbohydrate photoaffinity probes with different photoreactive groups - PubMed.
- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome.
- Evaluation of fully-functionalized diazirine tags for chemical proteomic applications.
-
Photoactivation mechanism of benzophenone[17]. - ResearchGate. Available at:
- The Mechanism of Photoaffinity Labeling - PMC.
- A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments.
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- 7. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02328E [pubs.rsc.org]
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2-(4-benzoylphenyl)-N-iodoacetamide (BP-IA) vs. MBS Crosslinker Specificity: A Comprehensive Guide
Mapping protein-protein interactions (PPIs) and engineering stable bioconjugates—such as antibody-enzyme complexes—require highly precise chemical tools. Heterobifunctional crosslinkers are the gold standard for these applications because their two distinct reactive groups prevent unwanted homopolymerization.
This guide provides an objective, data-driven comparison of two mechanistically distinct crosslinkers: MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester) and BP-IA (2-(4-benzoylphenyl)-N-iodoacetamide, also known as 4-(N-Iodoacetamide)benzophenone). While MBS relies on the presence of specific amino acid residues, BP-IA utilizes photochemistry to capture unknown interacting partners.
Mechanistic Specificity: The "Why" Behind the Chemistry
MBS: Strict Dual Specificity
MBS is a classic heterobifunctional crosslinker featuring an N-hydroxysuccinimide (NHS) ester and a maleimide group, separated by a short 7.3 Å aromatic spacer[1].
-
Amine Reactivity: The NHS ester reacts specifically with primary amines (e.g., lysine residues or the N-terminus) at pH 7.0–9.0 to form stable amide bonds[2].
-
Sulfhydryl Reactivity: The maleimide group reacts specifically with free sulfhydryls (cysteine residues) at pH 6.5–7.5 to form stable thioether bonds[2].
Causality & Limitations: MBS requires both interacting proteins to possess specific, surface-accessible functional groups (an amine on one, a sulfhydryl on the other) at the interaction interface. If these residues are buried or absent, crosslinking will fail.
BP-IA: Universal Photo-Capture
BP-IA is a photoactivatable heterobifunctional crosslinker engineered for structural biology and discovery proteomics[3].
-
Sulfhydryl Reactivity: The iodoacetamide group reacts specifically with sulfhydryls at slightly basic pH (7.5–8.5).
-
Universal (C-H) Reactivity: Upon UV irradiation (~350 nm), the benzophenone group undergoes an electronic transition (n to π*), forming a highly reactive triplet diradical[4]. This diradical inserts into any nearby C-H bond, forming a stable C-C covalent bond[4].
Causality & Advantages: BP-IA is specific at one end but completely non-specific at the other. This orthogonal directionality makes it a "zero-length" generic crosslinker for the second target, ideal for capturing transient interactions or mapping interfaces where specific reactive residues are not guaranteed[5].
Caption: Logical comparison of MBS (strict amine/sulfhydryl dependency) vs BP-IA (universal C-H capture).
Performance & Quantitative Comparison
To select the appropriate reagent, researchers must weigh the predictability of MBS against the discovery potential of BP-IA. Both reagents are water-insoluble and require pre-dissolution in organic solvents like DMSO or DMF[1].
| Feature | MBS | BP-IA |
| Reactive Group 1 | NHS Ester (Targets Primary Amines) | Iodoacetamide (Targets Sulfhydryls) |
| Reactive Group 2 | Maleimide (Targets Sulfhydryls) | Benzophenone (Targets C-H Bonds) |
| Spacer Arm Length | 7.3 Å[1] | ~10 Å |
| Reaction Trigger | Spontaneous (pH dependent) | UV Irradiation (~350 nm)[4] |
| Solubility | Water-insoluble (requires DMSO/DMF)[1] | Water-insoluble (requires DMSO/DMF) |
| Primary Application | Targeted conjugate synthesis (e.g., ADCs) | Discovery of unknown protein interactions |
| Cleavability | Non-cleavable[1] | Non-cleavable |
Self-Validating Experimental Protocols
The following methodologies detail the exact steps required to utilize these crosslinkers, emphasizing the chemical causality behind each environmental condition.
Protocol A: Two-Step Targeted Conjugation using MBS
This protocol is standard for creating antibody-enzyme conjugates[2].
-
Amine Reactivity (Step 1): Dissolve the amine-containing protein in Conjugation Buffer (e.g., PBS, pH 7.2–7.5).
-
Causality: In aqueous solutions, hydrolytic degradation of the NHS ester is a competing reaction whose rate increases with pH. Conversely, the maleimide group loses its reaction specificity for sulfhydryls at pH values > 7.5[2]. Maintaining pH 7.2–7.5 ensures optimal NHS reactivity while preserving the maleimide group for Step 3.
-
-
Crosslinker Addition: Dissolve MBS in DMF or DMSO to a 10 mM stock. Add a 10-fold molar excess to the protein solution. Incubate for 30 minutes at room temperature[2].
-
Desalting (Self-Validation Check): Pass the mixture through a desalting column to remove unreacted MBS.
-
Causality: Failing to remove excess MBS will result in the free crosslinker competing for the second protein's sulfhydryls, drastically reducing conjugation efficiency.
-
-
Sulfhydryl Reactivity (Step 2): Add the sulfhydryl-containing protein to the maleimide-activated protein. Incubate for 2 hours at room temperature to finalize the thioether bond formation[2].
Protocol B: Photoaffinity Labeling using BP-IA
This protocol is used to identify unknown protein-protein interaction partners from a complex lysate.
-
Dark Phase Thiol Labeling: In a dark room or under red light, incubate the bait protein (containing a free cysteine) with a 5-fold molar excess of BP-IA in a pH 8.0 buffer for 2 hours.
-
Causality: Iodoacetamide requires a slightly basic pH for optimal nucleophilic attack by thiolate anions. Strict dark conditions are mandatory to prevent premature photolysis of the benzophenone group[4].
-
-
Quenching & Desalting: Quench excess iodoacetamide with DTT, then desalt to isolate the BP-IA-labeled bait protein.
-
Complex Formation: Mix the labeled bait protein with the target lysate. Allow the interaction to reach thermodynamic equilibrium.
-
UV Crosslinking: Irradiate the sample with long-wave UV light (~350 nm) for 15–30 minutes on ice.
-
Causality: 350 nm is specifically chosen because it provides the exact energy required to excite the benzophenone n-to-π* transition. Using higher energy UV (e.g., 254 nm) would induce unwanted polymer chain scission and degrade aromatic amino acids like tryptophan[4]. Ice prevents thermal denaturation during prolonged irradiation.
-
Caption: Step-by-step experimental workflow for BP-IA photoaffinity labeling and crosslinking.
Conclusion
For predictable, targeted bioconjugation between two known proteins with accessible amines and sulfhydryls, MBS remains the optimal choice due to its high specificity and stable bond formation. However, when mapping novel interaction interfaces or attempting to capture transient binding partners where specific functional groups are absent, the universal C-H insertion capability of BP-IA provides unmatched discovery power.
References
1.[2] MBS and Sulfo-MBS. Sangon Biotech. Available at: 2.[1] Thermo Scientific™ MBS (m-maleimidobenzoyl-N-hydroxysuccinimide ester). LabMart. Available at: 3.[3] 4-(N-Iodoacetamide)benzophenone | CAS 76809-63-7. Santa Cruz Biotechnology (SCBT). Available at: 4.[5] Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Rappsilber Laboratory. Available at: 5.[4] On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. NIH. Available at:
Sources
- 1. Thermo Scientific™ MBS (m-maleimidobenzoyl-N-hydroxysuccinimide ester) | LabMart Limited [labmartgh.com]
- 2. store.sangon.com [store.sangon.com]
- 3. 4-(N-Iodoacetamide)benzophenone | CAS 76809-63-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry – Rappsilber Laboratory [rappsilberlab.org]
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